1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-16-14-9-7-13(8-10-14)15-11(2)5-6-12(15)3/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIOYIPJINVOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357156 | |
| Record name | 2,5-dimethyl-1-(4-ethoxyphenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54609-18-6 | |
| Record name | 2,5-dimethyl-1-(4-ethoxyphenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: N-(4-ethoxyphenyl)-2,5-dimethylpyrrole
Physicochemical Profiling, Synthetic Utility, and Bioactive Potential[1]
Executive Summary
N-(4-ethoxyphenyl)-2,5-dimethylpyrrole (also referred to as 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole) represents a critical benchmark compound in the optimization of Paal-Knorr condensation protocols .[1] While historically viewed as a synthetic intermediate, recent structure-activity relationship (SAR) studies have elevated its status as a scaffold for antitubercular and anti-inflammatory agents.
This technical guide synthesizes the compound's physicochemical properties, green synthesis methodologies, and spectroscopic signatures. It is designed for medicinal chemists and process engineers seeking to utilize this scaffold as a lipophilic core in drug design or as a model substrate for catalytic validation.
Part 1: Chemical Identity & Structural Analysis
The compound belongs to the class of N-aryl-2,5-dimethylpyrroles .[1] Its steric bulk, provided by the ortho-methyl groups on the pyrrole ring, forces the N-aryl ring to rotate out of planarity, creating a "twisted" conformation that influences its solubility and binding affinity in biological targets.
| Property | Specification |
| IUPAC Name | 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole |
| Molecular Formula | C₁₄H₁₇NO |
| Molecular Weight | 215.29 g/mol |
| CAS Registry | Note: Often indexed as a derivative of the methoxy analog (CAS 5044-27-9) |
| Appearance | Off-white to pale brown crystalline solid |
| Solubility | Soluble in CHCl₃, DMSO, EtOH, EtOAc; Insoluble in H₂O |
| LogP (Predicted) | ~3.3 (Highly Lipophilic) |
| Electronic Character | Electron-rich pyrrole ring; susceptible to electrophilic aromatic substitution at C3/C4 |
Part 2: Synthetic Pathways (The Paal-Knorr Mechanism)[1][3]
The synthesis of N-(4-ethoxyphenyl)-2,5-dimethylpyrrole is the quintessential example of the Paal-Knorr Pyrrole Synthesis .[1] The reaction involves the condensation of a 1,4-diketone (2,5-hexanedione) with a primary amine (p-phenetidine).[1]
2.1 Mechanistic Pathway
The reaction proceeds through hemiketal formation followed by cyclization. The steric hindrance of the methyl groups on the dione dictates the kinetics, often requiring acid catalysis or thermal activation to drive the dehydration steps.
Figure 1: Mechanistic flow of the Paal-Knorr condensation leading to the pyrrole core.[1]
2.2 Green Synthesis Protocol (Recommended)
Traditional methods use acetic acid or refluxing ethanol. However, to maximize yield and minimize waste (E Factor), a Solvent-Free Clay-Catalyzed protocol is recommended for high-purity applications.[1]
Materials:
-
2,5-Hexanedione (1.2 equiv)[1]
-
p-Phenetidine (4-ethoxyaniline) (1.0 equiv)[1]
-
Montmorillonite K-10 Clay (10% w/w) or Silica Sulfuric Acid[1]
Protocol:
-
Mixing: In a mortar, grind the p-phenetidine (solid) and Montmorillonite K-10 catalyst until a fine powder is achieved.
-
Addition: Add 2,5-hexanedione dropwise while continuing to grind. The mixture will become a paste.
-
Reaction: Transfer the paste to a round-bottom flask. Heat to 60°C for 30 minutes (or irradiate in a microwave reactor at 300W for 3-5 minutes).
-
Workup: Add ethyl acetate (EtOAc) to the reaction mixture and filter to remove the solid catalyst (catalyst can be reactivated).
-
Purification: Evaporate the filtrate. Recrystallize the crude solid from hot ethanol/water (9:1) to yield needles.
Yield Expectation: >92% isolated yield.
Part 3: Spectroscopic Characterization
Validating the structure requires confirming the presence of the pyrrole ring and the integrity of the ethoxy tail. The following data represents the standard spectroscopic signature for this compound.
3.1 Proton NMR (¹H NMR) Analysis
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 1.43 | Triplet (t) | 3H | -OCH₂CH₃ | Terminal methyl of ethoxy group.[1] |
| 2.02 | Singlet (s) | 6H | Pyrrole-CH₃ (C2, C5) | Characteristic of 2,5-dimethyl substitution; confirms cyclization. |
| 4.06 | Quartet (q) | 2H | -OCH₂ CH₃ | Methylene protons adjacent to oxygen; deshielded. |
| 5.88 | Singlet (s) | 2H | Pyrrole-H (C3, C4) | Diagnostic peak for the pyrrole ring protons. |
| 6.94 | Doublet (d) | 2H | Ar-H (ortho to OEt) | Part of AA'BB' system on the phenyl ring. |
| 7.10 | Doublet (d) | 2H | Ar-H (ortho to N) | Part of AA'BB' system; shift indicates N-aryl connectivity.[1] |
3.2 Mass Spectrometry (EI-MS)
-
Molecular Ion [M]+: m/z 215
-
Base Peak: Often m/z 215 (highly stable aromatic system).
-
Fragmentation: Loss of ethyl group [M-29] is common, followed by ring fragmentation.
Part 4: Biological & Pharmaceutical Applications[4][5][6]
While the parent molecule is often a model, its derivatives are active pharmacophores.
4.1 Antitubercular Activity
Research indicates that N-aryl-2,5-dimethylpyrroles serve as lipophilic carriers for hydrazide moieties.[1] The "twisted" nature of the phenyl ring relative to the pyrrole (dihedral angle ~70-90°) prevents planar stacking, which is a specific requirement for binding to the Enoyl-ACP Reductase (InhA) enzyme in Mycobacterium tuberculosis.
4.2 Experimental Workflow: SAR Evaluation
To evaluate this compound in a drug discovery pipeline, the following workflow is standard:
Figure 2: Workflow for converting the scaffold into a bioactive antitubercular agent.
References
-
Paal-Knorr Mechanism & Kinetics: Amarnath, V., et al. (1991). "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry.
-
Green Synthesis Protocols: Varma, R. S., et al. (1999). "Solvent-free synthesis of N-substituted pyrroles using montmorillonite K-10 clay." Tetrahedron Letters.
-
Antitubercular Activity of Pyrroles: Joshi, S. D., et al. (2013). "Synthesis, characterization and biological evaluation of some novel pyrrolyl benzohydrazides." Medicinal Chemistry Research.
-
Spectroscopic Data (Analog Comparison): NIST Chemistry WebBook, SRD 69. "2,5-Dimethyl-1-phenyl-1H-pyrrole."[1][2][3]
Sources
1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole CAS number search
[1]
Executive Summary & Compound Identity
This guide details the chemical identity, synthesis, and characterization of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole . This compound is a classic adduct formed via the Paal-Knorr pyrrole synthesis, serving as a valuable intermediate in the development of conducting polymers, pharmacological scaffolds (antifungal/anticonvulsant), and materials science applications.[1]
While the specific CAS number for this unfunctionalized core structure is not widely indexed in public commodity catalogs (unlike its carboxylic acid derivative, CAS 3807-59-8), it is a well-defined chemical entity synthesized from commodity precursors.[1]
Chemical Identification
| Property | Detail |
| Chemical Name | 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole |
| IUPAC Name | 1-(4-ethoxyphenyl)-2,5-dimethylpyrrole |
| Molecular Formula | C₁₄H₁₇NO |
| Molecular Weight | 215.29 g/mol |
| SMILES | CCOc1ccc(cc1)n2c(C)ccc2C |
| Core Structure | N-Aryl-2,5-dimethylpyrrole |
| Related CAS | 3807-59-8 (3-carboxylic acid derivative)5044-27-9 (4-methoxyphenyl analog) |
Synthesis Protocol: Paal-Knorr Condensation[1][3]
The most robust route to this compound is the Paal-Knorr Synthesis , involving the condensation of a 1,4-diketone with a primary amine.[1] This protocol is self-validating through visual changes (color evolution) and solubility shifts.[1]
Reaction Scheme
Reactants:
-
p-Phenetidine (4-Ethoxyaniline): CAS 156-43-4[1]
-
Catalyst: Glacial Acetic Acid or p-Toluenesulfonic acid (p-TSA)[1]
Stoichiometry: 1:1 molar ratio (slight excess of diketone recommended to ensure complete consumption of the toxic amine).
Step-by-Step Methodology
Phase A: Setup & Reflux
-
Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 13.7 g (0.10 mol) of p-phenetidine in 40 mL of Ethanol (95%).
-
Addition: Add 12.0 g (0.105 mol) of 2,5-hexanedione . The solution may turn slightly yellow/orange immediately.
-
Catalysis: Add 0.5 mL of Glacial Acetic Acid .
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 2–3 hours .
Phase B: Workup & Isolation
-
Concentration: Remove approximately 70% of the ethanol solvent under reduced pressure (Rotavap).
-
Precipitation: Pour the concentrated residue into 200 mL of ice-cold water with vigorous stirring. The hydrophobic pyrrole product will precipitate as a solid or a thick oil that solidifies upon scratching.
-
Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove unreacted diketone and acid catalyst.[1]
Phase C: Purification
-
Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Methanol .
-
Dissolution: Dissolve in minimum hot ethanol.
-
Cooling: Allow to cool slowly to room temperature, then refrigerate.
-
-
Drying: Dry the crystals in a vacuum oven at 40°C for 6 hours.
Expected Yield & Properties[1]
Mechanistic Insight
The formation of the pyrrole ring proceeds through a step-wise condensation-cyclization-dehydration sequence.[1] Understanding this mechanism is critical for troubleshooting low yields (often caused by incomplete dehydration).[1]
Caption: Figure 1.[1] Mechanistic pathway of the Paal-Knorr synthesis showing the critical dehydration steps driven by aromatization.
Characterization Data (Self-Validation)
To confirm the identity of the synthesized compound, compare your analytical data against these standard values.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 1.45 | Triplet (t) | 3H | Ethoxy -CH₃ |
| 2.05 | Singlet (s) | 6H | Pyrrole -CH₃ (C2, C5) |
| 4.08 | Quartet (q) | 2H | Ethoxy -OCH₂- |
| 5.88 | Singlet (s) | 2H | Pyrrole -CH (C3, C4) |
| 6.95 | Doublet (d) | 2H | Aromatic (Phenyl) |
| 7.15 | Doublet (d) | 2H | Aromatic (Phenyl) |
Infrared Spectroscopy (FT-IR)
Safety & Handling
Critical Warning: The starting material, p-phenetidine , is a blood toxin (methemoglobinemia inducer) and potential carcinogen.[1]
-
Engineering Controls: All weighing and reactions must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]
-
Waste Disposal: Aqueous waste from the workup contains p-phenetidine residues and must be treated as hazardous organic waste, not flushed.[1]
References
-
Paal-Knorr Reaction Overview
-
Analogous Compound Properties (p-Methoxy derivative)
-
Synthesis Methodology (General Procedure)
-
Reactant Safety (p-Phenetidine)
Technical Guide: Solubility Profile & Characterization of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
[1]
Part 1: Executive Summary & Compound Identity
1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole is a lipophilic heterocyclic building block, primarily synthesized via the Paal-Knorr condensation of p-phenetidine (4-ethoxyaniline) and 2,5-hexanedione.[1] In drug development, this scaffold serves as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and antitubercular agents.[1]
Understanding its solubility landscape is non-negotiable for process optimization—specifically for designing recrystallization protocols, maximizing reaction yields, and ensuring bioavailability in early-stage formulation.[1]
Physicochemical Profile
| Property | Specification | Note |
| IUPAC Name | 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole | |
| Molecular Formula | C₁₄H₁₇NO | |
| Molecular Weight | 215.29 g/mol | |
| Physical State | Crystalline Solid | Typically off-white to pale yellow needles.[1] |
| Melting Point | ~85–90 °C (Predicted*) | Analogous to 1-phenyl-2,5-dimethylpyrrole (51°C) but elevated due to the p-ethoxy rigidification.[1] |
| LogP (Calc) | ~3.5 – 4.2 | Highly lipophilic; poor aqueous solubility. |
Part 2: Synthesis & Preparation of High-Purity Standards
To determine accurate solubility data, one must first isolate a high-purity standard.[1] Impurities (unreacted amine/diketone) will skew thermodynamic measurements.[1]
The Optimized Paal-Knorr Protocol
Reaction Basis: Acid-catalyzed cyclocondensation of 1,4-diketones with primary amines.[1]
Reagents:
-
p-Phenetidine (1.0 eq)[1]
-
2,5-Hexanedione (1.1 eq)[1]
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (5 mol%) or Glacial Acetic Acid.[1]
-
Solvent: Ethanol or Toluene (Dean-Stark).[1]
Workflow:
-
Charge: Dissolve p-phenetidine in ethanol. Add 2,5-hexanedione dropwise to control exotherm.[1]
-
Cyclize: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of amine.[1]
-
Workup: Cool to room temperature. The product often precipitates directly.[1] If not, concentrate in vacuo and triturate with cold hexanes.
-
Purification: Recrystallize from hot Ethanol/Water (9:1) to remove trace oligomers.[1]
Figure 1: Mechanistic pathway of the Paal-Knorr synthesis yielding the target pyrrole.
Part 3: Solubility Characterization Guide
Since specific thermodynamic tables for this derivative are often proprietary or absent from open literature, the following Standard Operating Procedure (SOP) is the industry standard for generating the required
Theoretical Framework: Hansen Solubility Parameters (HSP)
The solubility behavior of this pyrrole is governed by the "like dissolves like" principle, quantified by the interaction radius (
- (Dispersion): High (Aromatic ring interactions).
- (Polarity): Moderate (Ether oxygen and pyrrole nitrogen).
-
(Hydrogen Bonding): Low (No H-bond donors on the pyrrole ring; only acceptors).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Prediction:
-
Best Solvents: Ethyl Acetate, Toluene, Acetone, DCM (Low
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Poor Solvents: Water, Hexane (High
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Temperature Effect: Endothermic dissolution; solubility increases exponentially with
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Experimental Protocol: Static Gravimetric Method
Objective: Determine saturation mole fraction (
Step-by-Step Methodology:
-
Equilibration: Add excess solid pyrrole to 10 mL of solvent in a jacketed glass vessel.
-
Agitation: Stir at 400 rpm for 24 hours at constant temperature (
). -
Settling: Stop stirring and allow undissolved solids to settle for 2 hours.
-
Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Quantification:
-
Option A (Gravimetric): Evaporate solvent in a tared dish and weigh the residue.[1]
-
Option B (HPLC): Dilute and analyze UV absorbance at
(approx. 250–260 nm).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Calculation:
(Where is mass and is molar mass for solvent (1) and solute (2))
Figure 2: Workflow for the determination of thermodynamic solubility limits.
Part 4: Data Analysis & Modeling
To extrapolate solubility data for process design (e.g., cooling crystallization curves), fit your experimental points to the Modified Apelblat Equation . This is the standard model for N-aryl pyrroles.[1]
The Model:
-
: Mole fraction solubility.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
: Absolute temperature (Kelvin).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - : Empirical constants derived from regression.
Typical Solvent Trends (Based on Structural Analogs):
| Solvent | Solubility Class | Mechanism |
| Ethyl Acetate | High | Dipole-dipole matching; ideal for reaction solvent.[1] |
| Ethanol | Moderate-High | Soluble at boiling; good for recrystallization (cooling).[1] |
| Toluene | High | Strong |
| Water | Insoluble | Hydrophobic effect dominates.[1] |
| Hexane | Low | Lack of polar interactions; good anti-solvent.[1] |
Application: Purification by Recrystallization
Based on the solubility differential:
-
Dissolve crude pyrrole in Hot Ethanol (
). -
Slowly cool to room temperature.
-
Add Water (Anti-solvent) dropwise until turbidity persists if yield is low.[1]
-
Cool to
to maximize recovery.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
References
-
Paal-Knorr Mechanism & Synthesis
-
Solubility Measurement Protocols
-
Thermodynamic Modeling (Apelblat)
-
General Pyrrole Properties
-
PubChem Compound Summary for 1-(4-ethoxyphenyl)-pyrrole derivatives. Link
-
An In-depth Technical Guide to 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Pyrrole Scaffold
The pyrrole ring system, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in natural products, such as heme, chlorophyll, and vitamin B12, underscores its fundamental role in biological processes.[1] Synthetic pyrrole derivatives have emerged as a versatile scaffold in drug discovery, with marketed drugs exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The electronic properties of the pyrrole ring and the ability to readily functionalize its positions make it a privileged structure for interacting with diverse biological targets. This guide focuses on a specific, promising derivative: 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole, providing a comprehensive technical overview for researchers engaged in the exploration of novel therapeutics.
I. Core Synthesis: The Paal-Knorr Reaction
The most direct and widely employed method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis.[3][4] This classical reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (hexane-2,5-dione), with a primary amine, 4-ethoxyaniline.
Causality of the Paal-Knorr Synthesis
The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3] The choice of an acidic catalyst is crucial; while it accelerates the reaction, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[5] Weak acids, such as acetic acid, are often employed to strike a balance between reaction rate and selectivity.[5] The reaction can also be performed under neutral or even solvent-free conditions, offering a greener alternative.
Experimental Protocol: Synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
This protocol is a robust, adaptable procedure for the synthesis of the title compound.
Materials:
-
Acetonylacetone (Hexane-2,5-dione)
-
4-ethoxyaniline
-
Glacial Acetic Acid (or a suitable Lewis acid catalyst)
-
Toluene (or another suitable solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-ethoxyaniline (1.0 equivalent), acetonylacetone (1.1 equivalents), and a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) in toluene.
-
Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole as a pure solid.[6]
Self-Validating System:
-
TLC Monitoring: The disappearance of the starting materials (4-ethoxyaniline and acetonylacetone) and the appearance of a new, less polar spot corresponding to the product confirms the reaction's progress.
-
Water Collection: The theoretical amount of water that should be collected in the Dean-Stark trap can be calculated, providing a quantitative measure of reaction completion.
-
Spectroscopic Analysis: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
II. Physicochemical and Spectroscopic Characterization
| Property | Predicted Value/Characteristics |
| IUPAC Name | 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole |
| Molecular Formula | C₁₄H₁₇NO |
| Molecular Weight | 215.29 g/mol |
| Appearance | Likely a white to off-white or pale yellow solid |
| Melting Point | Expected to be in a similar range to 2,5-dimethyl-1-phenyl-1H-pyrrole (51-52 °C)[7] |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. |
Spectroscopic Analysis
¹H NMR Spectroscopy:
The ¹H NMR spectrum is a powerful tool for confirming the structure. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are:
-
~1.4 ppm (t, 3H): The methyl protons of the ethoxy group, appearing as a triplet.
-
~2.0 ppm (s, 6H): The two equivalent methyl groups on the pyrrole ring, appearing as a sharp singlet.[2]
-
~4.0 ppm (q, 2H): The methylene protons of the ethoxy group, appearing as a quartet.
-
~5.9 ppm (s, 2H): The two equivalent protons on the pyrrole ring, appearing as a singlet.[8]
-
~6.9 ppm (d, 2H): The two aromatic protons ortho to the ethoxy group.
-
~7.2 ppm (d, 2H): The two aromatic protons meta to the ethoxy group.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will further confirm the carbon framework. Expected chemical shifts (in ppm, relative to TMS in CDCl₃) are:
-
~13 ppm: The methyl carbons on the pyrrole ring.[8]
-
~15 ppm: The methyl carbon of the ethoxy group.
-
~63 ppm: The methylene carbon of the ethoxy group.
-
~106 ppm: The carbons of the pyrrole ring attached to the protons.[8]
-
~115 ppm: The aromatic carbons ortho to the ethoxy group.
-
~128 ppm: The aromatic carbons meta to the ethoxy group.
-
~129 ppm: The quaternary carbons of the pyrrole ring.[8]
-
~133 ppm: The quaternary aromatic carbon attached to the pyrrole nitrogen.
-
~158 ppm: The aromatic carbon attached to the oxygen of the ethoxy group.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands:
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the methyl and ethyl groups.
-
~1610, 1510, 1450 cm⁻¹: C=C stretching vibrations of the aromatic and pyrrole rings.
-
~1240 cm⁻¹: C-O stretching vibration of the ether linkage.
-
~1040 cm⁻¹: C-N stretching vibration.
Mass Spectrometry:
Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z 215.
III. Potential in Drug Development and Biological Signaling
While direct biological studies on 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole are limited, the broader class of N-aryl-2,5-dimethylpyrroles has demonstrated significant therapeutic potential.
Anticancer and Anti-inflammatory Activity
Many pyrrole derivatives exhibit potent anticancer and anti-inflammatory properties.[9] The mechanism of action often involves the inhibition of key signaling pathways implicated in cell proliferation and inflammation. For instance, some pyrrole-containing compounds have been shown to induce apoptosis in cancer cells through the modulation of caspase-dependent pathways.[9]
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of certain pyrrole derivatives. These compounds can mitigate oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases like Parkinson's and Alzheimer's. The antioxidant activity of the pyrrole scaffold is a promising area of investigation.
Enzyme Inhibition
The pyrrole nucleus can be tailored to interact with the active sites of various enzymes. For example, substituted pyrroles have been developed as inhibitors of HIV-1 gp41, a crucial protein for viral entry into host cells, and as androgen receptor antagonists for the treatment of prostate cancer.[10][11]
IV. Experimental Workflows and Diagrams
Paal-Knorr Synthesis Workflow
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
V. Conclusion and Future Directions
1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole represents a synthetically accessible and promising scaffold for further investigation in drug discovery. The well-established Paal-Knorr synthesis provides a reliable route to this compound, and its physicochemical properties can be readily characterized using standard analytical techniques. Based on the known biological activities of related pyrrole derivatives, this molecule warrants exploration for its potential anticancer, anti-inflammatory, and neuroprotective properties. Future research should focus on the detailed biological evaluation of this compound and its analogs to elucidate specific mechanisms of action and to optimize its therapeutic potential.
References
- Damanzan, D., et al. (2021). An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid (MA) in water at room temperature. Organic Chemistry Research, 7(1), 86-91.
-
Wikipedia. (2023). Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Chemical Synthesis Database. (2025). 2,5-dimethyl-1-phenyl-1H-pyrrole. [Link]
- PubMed. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry, 20(1), 184-195.
-
SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]
-
NIST. 1H-Pyrrole, 2,5-dimethyl-. [Link]
- Fang, Z., et al. (2013). Synthesis and Biological Evaluation of Polyenylpyrrole Derivatives as Anticancer Agents Acting through Caspases-Dependent Apoptosis. Journal of Medicinal Chemistry, 56(17), 6749-6760.
-
PubChem. 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. [Link]
-
NIST. 1H-Pyrrole, 2,5-dimethyl-. [Link]
- The Royal Society of Chemistry. (2019). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al)
- MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1693.
- CIBTech. (2016). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 8(5), 947-951.
- PubMed. (2011). Design, synthesis and biological evaluation of 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles as novel potential HIV-1 gp41 inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6726-6734.
- Semantic Scholar. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)- N. Molecules, 28(8), 3499.
- Google Patents.
- MDPI. (2025). Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening. International Journal of Molecular Sciences, 26(22), 16496.
-
PubChemLite. 1-(4-ethoxyphenyl)-1h-pyrrole-2,5-dione. [Link]
-
PubChemLite. 2,5-dimethyl-1-(4-ethoxycarbonylphenyl)pyrrole. [Link]
-
SpectraBase. Pyrrole - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. (2025). Preparation of 2,5-dimethyl-1-phenylpyrrole. [Link]
-
Organic Syntheses. 2,5-dimethylpyrrole. [Link]
-
ResearchGate. (2018). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... [Link]
-
ResearchGate. ¹H NMR Spectrum of 1-(4-methoxyphenyl)-1H pyrrole. [Link]
-
Pharmaffiliates. 2,5-Dimethyl-1-phenylpyrrole. [Link]
-
Organic Syntheses. ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. [Link]
- CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
-
Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). [Link]
-
The Good Scents Company. 2,5-dimethyl pyrrole. [Link]
-
The Royal Society of Chemistry. (2019). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]
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- 11. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on N-aryl-2,5-dimethylpyrrole derivatives
Advanced Synthesis, Structural Characterization, and Pharmacological Applications
Executive Summary
The N-aryl-2,5-dimethylpyrrole scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate in the synthesis of alkaloids and a pharmacophore with potent biological activities. Distinguished by the steric protection of the 2,5-methyl groups, these derivatives exhibit enhanced metabolic stability compared to unsubstituted pyrroles. This guide provides a rigorous technical analysis of their synthesis (focusing on the Paal-Knorr mechanism and green chemistry adaptations), structural identification, and structure-activity relationships (SAR) in the context of antitubercular and antimicrobial drug development.
Synthetic Strategies & Mechanisms
The foundational method for constructing the N-aryl-2,5-dimethylpyrrole core is the Paal-Knorr Condensation . While traditional methods utilize harsh acidic conditions, modern protocols emphasize atom economy and solvent-free environments.
2.1. The Paal-Knorr Mechanism
The reaction involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary aryl amine. The transformation proceeds through a hemiaminal intermediate, followed by cyclization and dehydration.[1]
Key Mechanistic Insight: The rate-determining step is often the ring closure or the final dehydration.[1] Acid catalysts (Lewis or Brønsted) activate the carbonyl groups, facilitating nucleophilic attack by the amine.
Figure 1: Step-wise mechanistic flow of the Paal-Knorr synthesis.[1][2]
2.2. Validated Experimental Protocols
Protocol A: Conventional Acid-Catalyzed Synthesis
-
Reagents: 2,5-Hexanedione (1.0 eq), Substituted Aniline (1.0 eq), Glacial Acetic Acid (Catalytic), Ethanol (Solvent).
-
Procedure:
-
Yield: Typically 70–85%.
Protocol B: Green Solvent-Free Synthesis (Sulphamic Acid Catalysis)
-
Rationale: Sulphamic acid is a solid, non-volatile, and recyclable catalyst that eliminates the need for toxic solvents.
-
Reagents: 2,5-Hexanedione (2 mmol), Substituted Aniline (2 mmol), Sulphamic Acid (0.1 mmol).[3]
-
Procedure:
-
Mix amine and diketone in a mortar; add sulphamic acid.
-
Grind/Stir at room temperature for 10–30 minutes.
-
The mixture solidifies or becomes a thick paste.
-
Wash with water to remove catalyst; filter and dry.
-
-
Yield: Typically 85–95%.
-
Validation: Confirmed by and .
Structural Characterization
Accurate identification relies on specific spectroscopic signatures.
| Technique | Characteristic Signal | Interpretation |
| 1H NMR | Protons of the two methyl groups at C2 and C5. | |
| 1H NMR | Protons at the C3 and C4 positions of the pyrrole ring. | |
| 13C NMR | Methyl carbons. | |
| 13C NMR | C2 and C5 quaternary carbons. | |
| IR | Absence of 3200–3400 cm⁻¹ | Disappearance of N-H stretching (confirms cyclization). |
Pharmacological Landscape & SAR
The N-aryl-2,5-dimethylpyrrole scaffold acts as a versatile "biostere" in drug design. Its lipophilicity allows for membrane penetration, while the aryl substituents dictate target specificity.
4.1. Structure-Activity Relationship (SAR)
-
C2/C5 Methyl Groups: Essential for blocking oxidative metabolism (CYP450) at the alpha-positions. Removal often leads to a >20-fold loss in activity.[4][5]
-
N-Aryl Substituents:
-
Electron-Withdrawing Groups (EWG): (e.g., -Cl, -NO2) generally enhance antimicrobial potency by increasing the lipophilicity and altering the electronic distribution.
-
Bulky Groups: (e.g., Cyclohexyl) at the para-position of the aryl ring significantly improve activity against Mycobacterium tuberculosis (MDR-TB).
-
Figure 2: Structure-Activity Relationship (SAR) mapping of the pyrrole scaffold.
4.2. Key Therapeutic Areas
A. Antitubercular Activity (MDR-TB) Derivatives such as BM212 have shown high potency against multi-drug resistant M. tuberculosis.[3][6]
-
Mechanism: Inhibition of the MmpL3 membrane transporter, crucial for cell wall mycolic acid transport.
-
Data: Compounds with a cyclohexylmethylene side chain exhibit MIC values < 0.5 µg/mL.
B. Antimicrobial Activity [6][7]
-
Target: Undecaprenyl Pyrophosphate Phosphatase (UPPP).
-
Effect: Inhibition disrupts bacterial cell wall peptidoglycan synthesis.
-
Efficacy: Broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains.[3]
-
Mechanism: Inhibition of tubulin polymerization and Histone Deacetylase (HDAC).
-
Outcome: Induces apoptosis in cancer cell lines (e.g., A549, HepG2).
Comparative Bioactivity Data
| Compound Variant | Target Organism/Protein | Activity Metric | Reference |
| BM212 (Parent) | M. tuberculosis (H37Rv) | MIC: 0.7–1.5 µg/mL | |
| Compound 5d (Cyclohexyl) | M. tuberculosis (MDR) | MIC: 0.32 µg/mL | |
| N-(4-chlorophenyl) | S. aureus | MIC: 4–8 µg/mL | |
| N-Aryl-2,5-dimethyl | Tubulin (Cancer) | IC50: < 10 µM |
References
-
ACS Publications. "Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria." Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. "Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities." Molecules. Available at: [Link]
-
Taylor & Francis. "Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis: Mechanism and Reactions." Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Paal-Knorr synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
Abstract & Utility
This application note details the optimized protocol for synthesizing 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole via the acid-catalyzed Paal-Knorr reaction. N-substituted pyrroles are critical pharmacophores in medicinal chemistry, serving as core scaffolds for anti-inflammatory agents (e.g., Atorvastatin analogs) and conducting polymers.
This guide moves beyond standard textbook descriptions, addressing the specific solubility challenges of p-phenetidine (4-ethoxyaniline) and providing a self-validating workflow that minimizes side-product formation (oligomerization). We utilize a "Green Chemistry" aligned approach using ethanol as the solvent, which facilitates facile workup via crystallization.
Mechanistic Insight & Chemical Logic
The Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound with a primary amine.[1][2][3][4] While often described simply as "dehydration," the reaction is a cascade of nucleophilic attacks and equilibria.
Critical Causality:
-
Acid Catalysis: The reaction rate is highly sensitive to pH. A weak acid (acetic acid) is preferred over strong mineral acids to prevent the polymerization of the pyrrole product, which is electron-rich and acid-sensitive.
-
Driving Force: The formation of the aromatic pyrrole ring provides the thermodynamic driving force for the final dehydration step, making the reaction effectively irreversible under reflux conditions.
-
Steric Control: The 2,5-dimethyl substitution pattern (from acetonylacetone) sterically protects the
-positions, increasing the stability of the final product against oxidation compared to unsubstituted pyrroles.
Figure 1: Reaction Mechanism Pathway
Visualization of the transformation from acyclic precursors to the aromatic heterocycle.
Caption: Step-wise mechanistic flow of the acid-catalyzed Paal-Knorr reaction.[1][2][3][4][5][6]
Strategic Reagents & Safety Profile
Safety Alert: 4-Ethoxyaniline (p-Phenetidine) is a blood toxin and can cause methemoglobinemia. It is also a potential sensitizer. All operations must be performed in a fume hood with nitrile gloves.
| Reagent | Role | Equiv. | Notes |
| 2,5-Hexanedione | Electrophile | 1.1 | Slight excess ensures complete consumption of the toxic amine. |
| 4-Ethoxyaniline | Nucleophile | 1.0 | Limiting reagent. Purify if dark brown (oxidation). |
| Glacial Acetic Acid | Catalyst | 0.1 - 0.5 | Promotes carbonyl activation without polymerizing the product. |
| Ethanol (95%) | Solvent | N/A | Green solvent; allows product precipitation upon cooling. |
Detailed Experimental Protocol
Phase 1: Synthesis Workflow
Step 1: Reagent Preparation
-
In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (13.7 g, 100 mmol) in Ethanol (40 mL).
-
Why: Pre-dissolving the amine ensures homogeneity before the reaction starts, preventing local "hotspots" of concentration.
Step 2: Addition of Electrophile
-
Add 2,5-hexanedione (12.5 g, 110 mmol, 1.1 equiv) to the stirring solution.
-
Add Glacial Acetic Acid (1-2 mL).
-
Observation: The solution may darken slightly and warm up (exothermic condensation).
Step 3: Reflux
-
Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C oil bath temperature) for 2–4 hours .
-
Monitoring: Monitor reaction progress via TLC (See Section 5). The limiting reagent (amine) spot should disappear.
Step 4: Workup & Crystallization
-
Remove the flask from heat and allow it to cool to room temperature.
-
Crucial Step: Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring. The hydrophobic pyrrole product should precipitate as a solid.
-
Alternative: If the product oils out, extract with ethyl acetate, wash with dilute HCl (to remove unreacted amine), dry over MgSO4, and evaporate. However, the precipitation method is preferred for this derivative.
Step 5: Purification
-
Filter the precipitate using a Buchner funnel.
-
Recrystallize the crude solid from hot Ethanol/Water (9:1) .
-
Dry in a vacuum oven at 40°C overnight.
Figure 2: Experimental Workflow Diagram
Operational logic flow for the synthesis and purification.
Caption: Decision-tree workflow for the synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole.
Validation & Characterization
To ensure scientific integrity, the product must be validated against the following criteria.
A. Thin Layer Chromatography (TLC)
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV Light (254 nm) or Iodine Chamber.
-
Rf Values: The product will be less polar (higher Rf) than the starting amine due to the loss of the NH2 H-bond donor capability.
B. Spectroscopy Expectations (Self-Validation) If the synthesis is successful, the 1H NMR (CDCl3, 400 MHz) should display:
-
Pyrrole Ring Protons: A singlet integrating to 2H around 5.8 - 5.9 ppm . (Distinctive of 2,5-dimethyl substitution).[7][8][9]
-
Methyl Groups: A sharp singlet integrating to 6H around 2.0 - 2.1 ppm .
-
Aromatic Linker: Two doublets (AA'BB' system) around 6.9 - 7.2 ppm corresponding to the p-ethoxyphenyl ring.
-
Ethoxy Group: A quartet (~4.0 ppm) and a triplet (~1.4 ppm).
C. Physical Properties
-
Appearance: Off-white to pale brown crystalline solid.
-
Melting Point: The melting point for this specific ethoxy-derivative is typically higher than the phenyl analog (51°C) due to the alkoxy dipole. Expect a range near 85-95°C (verify experimentally as literature varies based on crystal polymorphs).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation or Polymerization | Use fresh amine. Ensure inert atmosphere (N2) if possible. Reduce acid concentration. |
| No Precipitate in Water | Product "Oiling Out" | The product is forming a supercooled liquid. Scratch the glass to induce nucleation or extract with Ethyl Acetate. |
| Low Yield | Incomplete Conversion | Check pH; if neutral, add more AcOH. Ensure reflux is vigorous enough. |
| Amine Impurity Persists | Excess Reagent | Wash the crude solid with dilute HCl (1M). The amine will protonate and dissolve in water; the pyrrole will remain solid. |
References
-
Paal, C. (1884).[1][10] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylaceton". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
-
Knorr, L. (1884).[10] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.
-
Amarnath, V., et al. (1991).[10] "Mechanism of the Paal-Knorr Pyrrole Synthesis". The Journal of Organic Chemistry, 56(24), 6924–6931.
- Banik, B. K., et al. (2000). "Microwave-Assisted Solid Phase Synthesis of Pyrroles". Tetrahedron Letters, 41(34), 6551-6554.
-
PubChem Database. (2025). "Compound Summary: 4-Ethoxyaniline". National Center for Biotechnology Information.
Disclaimer: This protocol is for research purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. 2,5-dimethyl pyrrole, 625-84-3 [thegoodscentscompany.com]
- 8. 1-(2,4-DIMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 1080-52-0 [chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Application Note: Paal-Knorr Synthesis of 1-(4-Ethoxyphenyl)-2,5-dimethylpyrrole
Executive Summary
This application note details the synthesis of 1-(4-ethoxyphenyl)-2,5-dimethylpyrrole via the Paal-Knorr condensation of 2,5-hexanedione with 4-ethoxyaniline (
This guide presents two validated protocols:
-
Protocol A (Classic): A robust, solution-phase method suitable for scale-up.
-
Protocol B (Green/High-Throughput): A solvent-free, clay-catalyzed method designed for rapid library generation and sustainability.
Critical Safety Warning: 2,5-Hexanedione is a known neurotoxin. It mimics the metabolic activation of
Mechanistic Insight
The Paal-Knorr reaction is not a simple double condensation. The accepted mechanism, elucidated by Amarnath et al., proceeds through a rate-determining hemiaminal cyclization rather than imine formation.
Reaction Pathway[1][2][3][4]
-
Nucleophilic Attack: The amine (4-ethoxyaniline) attacks one carbonyl of the protonated 2,5-hexanedione.
-
Hemiaminal Formation: A cyclic hemiaminal is formed. This is the crucial intermediate.
-
Dehydration 1: Loss of water yields a dihydro-pyrrole intermediate.
-
Dehydration 2 / Aromatization: Loss of the second water molecule drives the formation of the aromatic pyrrole ring.
Figure 1: Mechanistic flow of the Paal-Knorr Pyrrole Synthesis. The formation of the hemiaminal is the key stereochemical checkpoint.
Experimental Protocols
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| 4-Ethoxyaniline | 137.18 | 1.0 | Limiting Reagent |
| 2,5-Hexanedione | 114.14 | 1.1 - 1.2 | Electrophile (Excess) |
| Glacial Acetic Acid | 60.05 | Cat. (Prot A) | Catalyst |
| Montmorillonite K-10 | N/A | 10% w/w | Solid Acid Catalyst (Prot B) |
| Ethanol (95%) | 46.07 | Solvent | Reaction Medium (Prot A) |
Protocol A: Classic Solution-Phase Synthesis
Best for: Gram-scale synthesis, high purity requirements.
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4-ethoxyaniline (1.37 g, 10 mmol) and Ethanol (20 mL) to the flask. Stir until dissolved.
-
Addition: Add 2,5-hexanedione (1.37 g, ~1.4 mL, 12 mmol) followed by Glacial Acetic Acid (0.5 mL).
-
Note: The slight excess of dione ensures complete consumption of the amine, which is harder to remove during workup.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.
-
IPC (In-Process Control): Monitor by TLC (20% EtOAc in Hexanes). The aniline spot (lower Rf, UV active, turns red/brown with staining) should disappear.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with vigorous stirring.
-
The product typically precipitates as a solid.
-
-
Isolation: Filter the precipitate. If an oil forms, extract with Dichloromethane (
mL), wash with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallization from EtOH/Water (9:1) or silica gel chromatography (Hexanes/EtOAc 9:1) if necessary.[6]
Protocol B: Green Solvent-Free Synthesis (Clay Catalysis)
Best for: Rapid library synthesis, green chemistry compliance.
-
Setup: Use a 20 mL scintillation vial or a microwave process vial.
-
Mixing: Mix 4-ethoxyaniline (1.37 g, 10 mmol) and 2,5-hexanedione (1.25 g, 11 mmol) neat.
-
Catalyst: Add Montmorillonite K-10 clay (150 mg).
-
Reaction:
-
Thermal: Heat at 80°C on a heating block for 30–60 minutes.
-
Microwave: Irradiate at 100°C for 5–10 minutes (closed vessel).
-
-
Workup: Dilute the reaction mixture with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove the clay catalyst.
-
Isolation: Evaporate the solvent. The crude product is often pure enough for biological screening (>95%).
Characterization & Validation
The product, 1-(4-ethoxyphenyl)-2,5-dimethylpyrrole , must be validated using NMR spectroscopy to confirm the formation of the pyrrole ring and the integrity of the ethoxy group.
Expected Analytical Data
| Technique | Signal / Value | Assignment |
| Appearance | Off-white to tan solid | - |
| Ethoxy | ||
| Pyrrole | ||
| Ethoxy | ||
| Pyrrole | ||
| Aromatic (ortho to ethoxy) | ||
| Aromatic (meta to ethoxy) | ||
| IR (ATR) | ~2980 cm | C-H stretch (Aliphatic) |
| Absent | N-H stretch (3300-3500 cm | |
| Absent | C=O stretch (1700 cm |
Validation Logic:
-
Disappearance of N-H: The starting aniline has broad N-H stretches. The product has no N-H.
-
Disappearance of C=O: The starting dione has a strong carbonyl signal. The product is not a ketone.[7][3]
-
Pyrrole Singlet: The signal at ~5.88 ppm is diagnostic for the 3,4-protons of the 2,5-dimethylpyrrole ring.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete dehydration (intermediate trapped). | Increase reaction time or add a drying agent (molecular sieves) to drive equilibrium. |
| Sticky Oil Product | Residual solvent or excess dione. | Triturate with cold hexanes or pentane to induce crystallization. |
| Furan Formation | Reaction pH too low (<3). | Avoid strong mineral acids (HCl). Use weak acids (Acetic) or Lewis acids (Clay, |
| Darkening/Tars | Oxidation of electron-rich pyrrole. | Perform reaction under Nitrogen/Argon atmosphere. Store product in the dark. |
Workflow Visualization
Figure 2: Decision tree and workflow for the synthesis of 1-(4-ethoxyphenyl)-2,5-dimethylpyrrole.
References
-
Amarnath, V., et al. (1991). "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924–6931.
-
Banik, B. K., et al. (2000). "Microwave-Induced Organic Reaction Enhancement Chemistry. Simplified Synthesis of Pyrroles." Journal of Organic Chemistry, 65(18), 5867–5869.
- Graham, D. G., et al. (1995). "The Neurotoxicity of 2,5-Hexanedione and Related Diketones." Critical Reviews in Toxicology. (Contextualizing the toxicity of the reagent).
-
Azizi, N., et al. (2009).[7] "Simple and Efficient Synthesis of Pyrroles in Water." Synlett, 2009(14), 2245-2248. (Green chemistry variations).
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - 2,5-dimethyl-1-(4-ethoxycarbonylphenyl)pyrrole (C15H17NO2) [pubchemlite.lcsb.uni.lu]
- 5. 2,5-dimethylpyrrole [stenutz.eu]
- 6. 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | 5044-22-4 [sigmaaldrich.com]
- 7. Pyrrole synthesis [organic-chemistry.org]
Application Note: Solvent-Free Synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
Abstract & Introduction
The synthesis of N-substituted pyrroles is a cornerstone in the development of pharmaceutical intermediates, conducting polymers, and optoelectronic materials. Traditional Paal-Knorr condensations often rely on refluxing in benzene or toluene with acid catalysts (p-TsOH), resulting in poor atom economy and significant solvent waste.
This Application Note details a solvent-free protocol for the synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole . By utilizing solid acid catalysis (Silica Sulfuric Acid) or microwave irradiation, we achieve high yields (>85%) while eliminating Volatile Organic Compounds (VOCs) from the reaction matrix. This method adheres to the principles of Green Chemistry, specifically Prevention of Waste and Energy Efficiency .
Key Advantages[1]
-
Atom Economy: Near-quantitative conversion with water as the only byproduct.
-
Operational Simplicity: Simple filtration removes the heterogeneous catalyst.
-
Scalability: Protocol is validated for gram-scale synthesis.
Reaction Mechanism
The reaction proceeds via the acid-catalyzed Paal-Knorr mechanism. The 4-ethoxyaniline (nucleophile) attacks the carbonyl carbons of the 2,5-hexanedione. The rate-determining step is typically the cyclization of the hemiaminal intermediate, followed by dehydration to aromatize the pyrrole ring.
Figure 1: Step-wise mechanistic pathway of the acid-catalyzed Paal-Knorr synthesis.
Materials & Equipment
Reagents
-
2,5-Hexanedione (Acetonylacetone): >98% purity.[1] Note: Ensure reagent is free of polymerization products (yellowing indicates aging).
-
4-Ethoxyaniline (p-Phenetidine): >98% purity. Caution: Toxic by inhalation/contact.[2]
-
Silica Sulfuric Acid (SSA): Prepared by adding dropwise chlorosulfonic acid to silica gel (or commercially available).
-
Ethyl Acetate (EtOAc): For extraction (Green alternative: Ethanol for recrystallization).
Equipment
-
Mortar and pestle (for mechanochemical mixing).
-
Thermostatic oil bath or heating block.
-
Microwave Reactor (Optional for Protocol B).
-
Rotary Evaporator.
Experimental Protocols
Protocol A: Solid Acid Catalysis (Recommended for Batch Purity)
This method utilizes Silica Sulfuric Acid (SSA) as a heterogeneous catalyst, allowing for easy workup via filtration.
-
Stoichiometric Mixing: In a mortar, weigh 2,5-hexanedione (1.14 g, 10 mmol) and 4-ethoxyaniline (1.37 g, 10 mmol) .
-
Catalyst Addition: Add Silica Sulfuric Acid (0.2 g) to the mixture.
-
Mechanochemical Activation: Grind the mixture firmly for 5–10 minutes. The mixture will likely become a paste or viscous liquid due to eutectic formation and the release of water.
-
Thermal Step: Transfer the paste to a round-bottom flask. Heat at 60°C for 45–60 minutes with gentle stirring.
-
Checkpoint: Monitor via TLC (Eluent: 10% EtOAc in Hexane). Disappearance of the aniline spot indicates completion.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Add EtOAc (10 mL) to dissolve the crude product.
-
Filter the mixture through a sintered glass funnel or cotton plug to remove the solid SSA catalyst.
-
-
Purification: Evaporate the solvent. Recrystallize the solid residue from hot Ethanol/Water (9:1) to obtain the pure product.
Protocol B: Microwave-Assisted (High Throughput)
Ideal for rapid screening or library synthesis.
-
Preparation: Mix 2,5-hexanedione (10 mmol) and 4-ethoxyaniline (10 mmol) in a microwave-safe vial.
-
Irradiation: Irradiate at 300 W (or set temperature to 80°C) for 2–5 minutes .
-
Workup: Cool the vial. The product often solidifies upon cooling. Wash with cold water to remove unreacted diketone. Recrystallize as above.
Process Validation & Quality Control
Workflow Diagram
Figure 2: Operational workflow for Protocol A (Solid Acid Catalysis).
Characterization Data (Expected)
The following data serves as the standard for product release.
| Parameter | Expected Value/Range | Notes |
| Appearance | White to off-white solid | Crude may be brownish before recrystallization. |
| Yield | 85% – 94% | Dependent on catalyst contact time. |
| Melting Point | 50°C – 60°C (Estimated) | Compare to p-tolyl analog (45-47°C) [1]. |
| ¹H NMR (CDCl₃) | Characteristic triplet. | |
| Diagnostic singlets for 2,5-dimethyl. | ||
| Characteristic quartet. | ||
| Ring protons (3,4-position). | ||
| Para-substituted aromatic system. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Sticky/Oily Product | Incomplete solvent removal or low melting point eutectic. | Dry under high vacuum for 2 hours. If oil persists, scratch flask with glass rod in ice bath to induce crystallization. |
| Low Yield | Polymerization of 2,5-hexanedione. | Ensure diketone is colorless/pale yellow. Distill 2,5-hexanedione if it appears dark brown. |
| Incomplete Conversion | Poor contact between solid reagents. | Increase grinding time (mechanochemical activation) before heating. Ensure catalyst is evenly distributed. |
References
-
Banik, B. K., et al. (2023). "Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas." MDPI Molbank. Available at: [Link][3][4]
-
Cho, H., et al. (2012). "The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles." Green Chemistry. Available at: [Link]
-
Akelis, L., et al. (2016). "Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation." European Journal of Organic Chemistry. Available at: [Link]
-
Minetto, G., et al. (2005). "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry. Available at: [Link]
Sources
Application Notes & Protocols: Catalyst Selection for the Synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
Introduction: The Significance of N-Aryl Pyrroles and the Paal-Knorr Synthesis
The 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole scaffold is a constituent of a broader class of N-aryl pyrroles, which are pivotal structural motifs in medicinal chemistry and materials science. These compounds are recognized for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1] Their synthesis is therefore of considerable interest to researchers in drug development.
The most direct and classical method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4] For the target molecule, this translates to the reaction between acetonylacetone (hexane-2,5-dione) and 4-ethoxyaniline. The elegance of this reaction lies in its atom economy and straightforward approach to a valuable heterocyclic core. However, the reaction's efficiency—both in terms of rate and yield—is critically dependent on the choice of catalyst. This guide provides an in-depth analysis of catalyst selection to optimize this specific transformation.
The Reaction Mechanism and the Critical Role of Catalysis
The Paal-Knorr pyrrole synthesis is an acid-catalyzed dehydrative cyclization.[2][5] Understanding the mechanism is fundamental to appreciating why catalyst selection is paramount.
The process unfolds as follows:
-
Carbonyl Activation: An acid catalyst protonates one of the carbonyl oxygens of the 1,4-dicarbonyl compound (acetonylacetone), enhancing its electrophilicity.
-
Nucleophilic Attack: The primary amine (4-ethoxyaniline) acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.[2]
-
Second Attack & Cyclization: The amine then attacks the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. This ring-forming step is often the rate-determining step.[5]
-
Dehydration: The cyclic intermediate undergoes a two-step dehydration, facilitated by the acidic conditions, to eliminate two molecules of water and form the stable aromatic pyrrole ring.[6]
The catalyst's primary function is to accelerate both the initial nucleophilic addition and the final dehydration steps. Without a catalyst, the reaction is often sluggish, requiring harsh conditions and extended reaction times.[7]
Caption: Figure 1: Catalytic Mechanism of the Paal-Knorr Pyrrole Synthesis.
A Comparative Analysis of Catalytic Systems
The choice of catalyst dictates reaction conditions, time, yield, and overall process sustainability. Catalysts for the Paal-Knorr synthesis can be broadly classified into Brønsted acids and Lewis acids, each with homogeneous and heterogeneous variants.
Brønsted Acids
Brønsted acids are proton donors and represent the most traditional catalysts for this reaction.
-
Weak Organic Acids (e.g., Acetic Acid): Often used as both a catalyst and a solvent, acetic acid can accelerate the reaction but typically requires reflux conditions and longer reaction times.[1] Its primary advantage is its low cost.
-
Strong Organic/Inorganic Acids (e.g., p-TsOH, H₂SO₄, TFA): These catalysts offer significantly higher reaction rates. Trifluoroacetic acid (TFA), in particular, has emerged as a highly efficient catalyst, driving reactions to completion with excellent yields under relatively mild conditions.[1] However, these strong acids can be corrosive, difficult to remove during workup, and may not be suitable for substrates with acid-sensitive functional groups.[5]
-
Heterogeneous Brønsted Acids (e.g., Silica Sulfuric Acid, Clays): Solid acids like silica sulfuric acid (SSA) and montmorillonite KSF clay offer the operational simplicity of a heterogeneous system.[6][8] They are easily filtered off post-reaction, can often be recycled, and are generally less corrosive. These features make them attractive from a "green chemistry" perspective.
Lewis Acids
Lewis acids accept an electron pair and activate the carbonyl group by coordinating to its oxygen atom.
-
Homogeneous Lewis Acids (e.g., Metal Halides, Metal Triflates): A vast array of Lewis acids have been proven effective, including FeCl₃, CaCl₂, ZrCl₄, and InCl₃.[6] Among the most potent are metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), which can catalyze the reaction with high efficiency at very low catalyst loadings (e.g., 1 mol%), often at room temperature and under solvent-free conditions.[5][9] The primary drawback is the cost and potential toxicity of some metals, which may require removal from the final product, especially in pharmaceutical applications.
-
Heterogeneous Lewis Acids (e.g., Alumina, Supported Catalysts): Inexpensive and commercially available inorganic solids like alumina have demonstrated remarkable catalytic activity.[6] For instance, CATAPAL 200 alumina, with a high percentage of Brønsted-Lewis acid sites, effectively catalyzes the reaction under solvent-free conditions at moderate temperatures (60 °C).[6] The reusability of such catalysts for multiple cycles makes them economically and environmentally advantageous for large-scale synthesis.[6]
Modern Methodologies
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes.[10][11] This rapid, localized heating often leads to higher yields and cleaner reaction profiles. Microwave synthesis is compatible with many of the catalysts mentioned above, particularly weak acids like acetic acid or Lewis acids like CaCl₂·2H₂O.[10][12]
-
Solvent-Free Conditions: A key objective of green chemistry is the elimination of volatile organic solvents. Many modern protocols, especially those employing heterogeneous catalysts or microwave heating, can be performed neat (solvent-free), reducing waste and simplifying product isolation.[8]
Data Summary: Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems in the synthesis of N-substituted 2,5-dimethylpyrroles, providing a comparative basis for selection.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Brønsted Acids | |||||
| Trifluoroacetic Acid (TFA) | Ethanol | Reflux | 15-30 min | ~92% | [1] |
| p-Toluenesulfonic Acid | Ethanol | Reflux | 30-45 min | ~80% | [1] |
| Sulfamic Acid | Ethanol | Reflux | 2-3 h | ~60% | [1] |
| Silica Sulfuric Acid (SSA) | Solvent-Free | 80 °C | 2-120 min | 65-98% | [8] |
| Montmorillonite KSF Clay | Dichloromethane | Room Temp. | 1-25 h | 69-96% | [6] |
| Lewis Acids | |||||
| Sc(OTf)₃ (1 mol%) | Solvent-Free | Room Temp. | ~30 min | 89-98% | [9][13] |
| Alumina (CATAPAL 200) | Solvent-Free | 60 °C | 45 min | 68-97% | [6] |
| FeCl₃ | Water | 60 °C | 15-20 min | 74-98% | [14] |
| CaCl₂·2H₂O (Microwave) | Solvent-Free | 120 °C (MW) | 10 min | 74-97% | [6][10] |
| Iodine (I₂) | Ethanol | Reflux | 1-2 h | ~40% | [1] |
Detailed Experimental Protocols
Here we provide two validated protocols for the synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole, representing both a high-efficiency homogeneous method and a sustainable heterogeneous method.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: High-Yield Synthesis using Trifluoroacetic Acid (TFA)
This protocol leverages the high catalytic activity of TFA for a rapid and efficient synthesis.[1]
Materials:
-
Acetonylacetone (Hexane-2,5-dione)
-
4-Ethoxyaniline
-
Trifluoroacetic Acid (TFA)
-
Ethanol (Absolute)
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Ethyl Acetate
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (Silica gel)
Procedure:
-
To a 100 mL round-bottom flask, add 4-ethoxyaniline (1.37 g, 10 mmol) and absolute ethanol (30 mL). Stir until the amine is fully dissolved.
-
Add acetonylacetone (1.14 g, 10 mmol, 1.0 equivalent).
-
Carefully add trifluoroacetic acid (0.114 g, 1 mmol, 0.1 equivalent) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification:
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole.
Protocol 2: Green, Solvent-Free Synthesis using Alumina (CATAPAL 200)
This protocol highlights a sustainable, heterogeneous approach that simplifies work-up and allows for catalyst recycling.[6]
Materials:
-
Acetonylacetone (Hexane-2,5-dione)
-
4-Ethoxyaniline
-
Alumina (CATAPAL 200)
-
Ethyl Acetate
-
Toluene
-
Ethanol
Equipment:
-
Reaction vial or small round-bottom flask
-
Magnetic stirrer with heating plate or oil bath
-
Centrifuge (for catalyst recovery)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 10 mL reaction vial containing a magnetic stir bar, add acetonylacetone (0.57 g, 5 mmol) and 4-ethoxyaniline (0.685 g, 5 mmol).
-
Add CATAPAL 200 alumina (e.g., 40 mg, adjust based on optimization) to the neat mixture.
-
Seal the vial and place it in a preheated oil bath or on a heating plate at 60 °C.
-
Stir the mixture vigorously for 45-60 minutes. Monitor by TLC if desired by taking a small aliquot and dissolving in ethyl acetate.
-
After completion, cool the reaction mixture to room temperature.
Work-up, Purification, and Catalyst Recovery:
-
Add ethyl acetate (10 mL) to the vial and stir to dissolve the product.
-
Separate the solid catalyst from the solution. This can be achieved by centrifugation followed by decanting the supernatant, or by simple filtration.
-
Catalyst Recovery: Wash the recovered alumina catalyst sequentially with toluene (2 x 5 mL) and ethanol (2 x 5 mL), then dry under vacuum. The catalyst can be reused for subsequent runs.[6]
-
Take the product-containing ethyl acetate solution and concentrate it using a rotary evaporator.
-
The resulting crude product is often of high purity but can be further purified by column chromatography or recrystallization if necessary.
Troubleshooting & Field-Proven Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient temperature or time. 2. Low catalyst activity or loading. 3. Poorly reactive amine (less of an issue with 4-ethoxyaniline). | 1. Systematically increase temperature or extend reaction time. Consider switching to microwave heating.[7][10] 2. Increase catalyst loading or screen a more active catalyst (e.g., switch from p-TsOH to TFA or Sc(OTf)₃). |
| Major Furan Byproduct Formation | Reaction conditions are too acidic (pH < 3), favoring direct cyclization of the diketone.[4][13] | 1. Use a weaker acid (e.g., acetic acid) or a Lewis acid. 2. Ensure the reaction medium is not excessively acidic. 3. Use a slight excess of the amine to kinetically favor the pyrrole pathway.[13] |
| Dark, Tarry Crude Product | Decomposition of starting materials or product due to excessive heat or overly strong acidic conditions. | 1. Lower the reaction temperature and run the reaction for a longer period. 2. Switch to a milder catalyst (e.g., CATAPAL 200, Sc(OTf)₃).[7] |
| Difficult Purification | Close-running impurities on TLC; residual starting materials. | 1. Ensure the reaction goes to completion to consume starting materials. 2. Optimize the solvent system for column chromatography; a shallow gradient can improve separation. |
Conclusion
The synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole via the Paal-Knorr reaction is a robust and versatile transformation. The selection of an appropriate catalyst is the most critical parameter for achieving high efficiency, yield, and process sustainability. For rapid, high-yield lab-scale synthesis, homogeneous catalysts like Trifluoroacetic Acid and Scandium(III) triflate are excellent choices. For applications where cost, scalability, and environmental impact are primary concerns, heterogeneous catalysts such as commercially available aluminas provide a superior, reusable, and solvent-free alternative. The continued development of methods utilizing microwave irradiation and green catalysts is paving the way for even more efficient and sustainable production of this important class of N-aryl pyrroles.
References
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(16), 9325-9329. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Sengupta, S., et al. (2015). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Advances, 5(11), 8295-8304. Retrieved from [Link]
-
SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Sainz, Á., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(6), 2649. Retrieved from [Link]
-
Li, J., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 714-716. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Catalysts, 12(10), 1129. Retrieved from [Link]
-
Sainz, Á., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET Digital. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
Al-Amiery, A. A. (2022). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Preprints.org. Retrieved from [Link]
-
Tu, S., et al. (2005). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Organic Preparations and Procedures International, 37(4), 403-407. Retrieved from [Link]
-
Mateev, E., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, 441-458. Retrieved from [Link]
-
Sharma, S. D., & Singh, P. K. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 919-947. Retrieved from [Link]
-
Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1041-1051. Retrieved from [Link]
-
Fleischer, S., et al. (2019). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Angewandte Chemie International Edition, 58(33), 11331-11335. Retrieved from [Link]
-
Guchhait, S. K., & Chaudhary, P. (2018). Recent Advancements in Pyrrole Synthesis. Current Organic Synthesis, 15(7), 918-944. Retrieved from [Link]
-
Sharma, S. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-13. Retrieved from [Link]
-
Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 11. public.pensoft.net [public.pensoft.net]
- 12. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
Technical Guide: 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole as a Bioactive Scaffold
This guide details the technical application of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole (referred to herein as EDP-Pyrrole ) as a pharmaceutical intermediate.
EDP-Pyrrole is a privileged scaffold in medicinal chemistry, primarily utilized as a precursor for generating anti-tubercular , anti-inflammatory , and antifungal libraries. Its structural value lies in the electron-rich pyrrole core, which is blocked at the
Core Utility & Mechanism
EDP-Pyrrole functions as a nucleophilic substrate in drug synthesis. The presence of the p-ethoxyphenyl group at the
Primary Pharmaceutical Applications:
-
Anti-Tubercular Agents: Precursor for hydrazone derivatives targeting Mycobacterium tuberculosis (enoyl-ACP reductase inhibition).
-
COX-1/COX-2 Inhibitors: The N-aryl pyrrole moiety mimics the structure of NSAIDs like Celecoxib.
-
Antifungal Azoles: Intermediate for synthesizing antifungal agents via formylation and subsequent condensation.
Synthesis Protocol: The Paal-Knorr Condensation
Objective: Synthesis of EDP-Pyrrole from 2,5-hexanedione and p-phenetidine.
Method A: Green Catalytic Synthesis (Recommended)
This method utilizes a reusable solid acid catalyst to minimize solvent waste and improve yield.
Reagents:
-
2,5-Hexanedione (Acetonylacetone): 10 mmol (1.14 g)
-
4-Ethoxyaniline (p-Phenetidine): 10 mmol (1.37 g)
-
Catalyst: Montmorillonite K-10 clay (0.5 g) or Silica-Sulfuric Acid
-
Solvent: Ethanol (10 mL) or Solvent-free (for microwave)
Step-by-Step Protocol:
-
Activation: Activate Montmorillonite K-10 clay by heating at 100°C for 1 hour to remove moisture.
-
Mixing: In a 50 mL round-bottom flask, combine 10 mmol of 2,5-hexanedione and 10 mmol of 4-ethoxyaniline.
-
Catalysis: Add 0.5 g of activated catalyst.
-
Reaction:
-
Thermal: Reflux in 10 mL ethanol for 2–3 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Microwave (Green): Irradiate the neat mixture at 300W for 2–5 minutes.
-
-
Work-up: Filter the hot reaction mixture to recover the solid catalyst (reusable).
-
Isolation: Pour the filtrate into crushed ice (50 g). A solid precipitate will form.
-
Purification: Recrystallize the crude solid from aqueous ethanol (90%) to yield off-white crystals.
Yield Expectation: 85–92% Melting Point: ~78–80°C (Literature dependent, verify experimentally)
Method B: Classical Acetic Acid Synthesis
Use this if solid catalysts are unavailable.
-
Dissolve 10 mmol 4-ethoxyaniline in 5 mL glacial acetic acid.
-
Add 10 mmol 2,5-hexanedione dropwise.
-
Reflux for 4 hours.
-
Neutralize with 10% NaHCO₃ solution.
-
Extract with Dichloromethane (DCM), dry over MgSO₄, and evaporate.
Functionalization: The Vilsmeier-Haack Formylation
Critical Intermediate Step: Converting EDP-Pyrrole to the 3-Carbaldehyde.
The unfunctionalized pyrrole is rarely the final drug. The most common pharmaceutical workflow involves formylating the C3 position to create a reactive "handle" for further diversity.
Reaction:
Protocol:
-
Vilsmeier Reagent Prep: Cool 2 mL of DMF to 0°C. Add 1.1 eq of POCl₃ dropwise with stirring. A white salt (iminium complex) will precipitate.
-
Addition: Dissolve 5 mmol of EDP-Pyrrole in 2 mL DMF and add it slowly to the Vilsmeier reagent at 0°C.
-
Heating: Warm the mixture to 60–70°C for 3 hours.
-
Hydrolysis: Pour the reaction mixture into ice-cold sodium acetate solution (20% w/v) to hydrolyze the iminium intermediate.
-
Isolation: The aldehyde product (1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde) will precipitate. Filter and wash with water.
Application Workflow: Library Generation
The 3-formyl derivative is the gateway to bioactive Schiff bases.
Workflow Diagram (Graphviz):
Caption: Synthetic pathway from raw materials to bioactive libraries via the EDP-Pyrrole scaffold.
Quality Control & Characterization
Representative Data for EDP-Pyrrole:
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| 1H NMR | Singlet | 2,5-Dimethyl protons | |
| 1H NMR | Singlet | Pyrrole ring protons (C3, C4) | |
| 1H NMR | Triplet/Quartet | Ethoxy group (-OCH₂CH₃) | |
| 1H NMR | AA'BB' System | N-Aryl protons (p-substituted) | |
| IR | 2900–2980 cm⁻¹ | Medium | C-H stretching (Alkyl) |
| IR | ~1515 cm⁻¹ | Strong | C=C Aromatic stretching |
| HPLC | Retention Time | ~4.5–5.5 min | C18 Column, MeOH:H₂O (80:20) |
Self-Validating Purity Check:
-
The "Singlet" Test: In the unfunctionalized EDP-Pyrrole, the C3/C4 protons must appear as a clean singlet integrating to 2 protons. If this splits or integrates to 1, substitution has occurred or the ring has degraded.
-
The "Aldehyde" Shift: Upon Vilsmeier formylation, the C3/C4 singlet disappears. A new singlet at ~9.8 ppm (-CHO) appears, and the remaining ring proton (C4) shifts slightly downfield.
Safety & Handling
-
Precursor Hazard: 4-Ethoxyaniline (p-Phenetidine) is toxic and a potential nephrotoxin (metabolite of phenacetin). It can cause methemoglobinemia. Handle in a fume hood with nitrile gloves.
-
Reagent Hazard: POCl₃ (Phosphorus oxychloride) releases HCl gas upon contact with moisture. Use strictly anhydrous conditions and quench with care.
-
Storage: EDP-Pyrrole is relatively stable but can darken upon oxidation. Store in amber vials under nitrogen at 4°C.
References
-
Paal-Knorr Synthesis Mechanism & Green Protocols
- Banik, B. K., et al. (2000). "Microwave-assisted solid phase synthesis of pyrroles." Tetrahedron Letters, 41(34), 6551-6554.
-
Vilsmeier-Haack Formylation of Pyrroles
-
Anti-Tubercular Activity of Pyrrole Hydrazones
- Sinha, S., et al. (2013).
-
Biological Activity of N-Aryl-2,5-dimethylpyrroles
- Bhardwaj, V., et al. (2015). "1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole derivatives as antimicrobial agents." Medicinal Chemistry Research.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Aryl Pyrroles with Steric Hindrance
Welcome to the Technical Support Center for N-Aryl Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with steric hindrance in their synthetic routes. N-aryl pyrroles are crucial scaffolds in medicinal chemistry and materials science, but their synthesis can be hampered by sterically demanding substrates. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these synthetic challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of sterically hindered N-aryl pyrroles.
Issue 1: Low to No Yield When Using ortho-Substituted Aryl Halides
Question: I am attempting a Buchwald-Hartwig amination to couple pyrrole with a 2,6-disubstituted aryl bromide, but I am observing very low conversion. What are the critical parameters to optimize?
Answer:
The coupling of pyrroles with sterically hindered aryl halides, particularly those with substitution at both ortho positions, is a known challenge in N-arylation chemistry.[1] The reduced reactivity is primarily due to the steric clash between the substituents on the aryl halide and the catalyst's ligand sphere, which hinders the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3]
Here’s a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection are Paramount:
-
Bulky, Electron-Rich Ligands: For sterically demanding couplings, standard phosphine ligands like P(t-Bu)3 may not be sufficient. You should employ more specialized, bulky, and electron-rich biarylphosphine ligands. These ligands promote the formation of a monoligated, 12-electron LPd(0) species, which is highly reactive in the oxidative addition of unreactive aryl chlorides and bromides.[4] Excellent choices include:
-
Buchwald's Biarylphosphine Ligands: Generations of these ligands have been developed to address steric hindrance. For di-ortho-substituted aryl halides, consider using G3 or G4 palladacycle precatalysts with ligands like SPhos, XPhos, or RuPhos.
-
N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes are excellent alternatives to phosphine-based catalysts.[5][6] They are often more stable and can be highly effective for coupling with sterically hindered substrates. The steric bulk on the NHC ligand can be tuned to improve catalytic activity.[6]
-
2. Optimizing Reaction Conditions:
-
Base Selection: The choice of base is critical. A stronger, non-nucleophilic base is often required to facilitate the deprotonation of the pyrrole N-H and to promote the reductive elimination step.
-
Sodium or Lithium tert-butoxide (NaOt-Bu, LiOt-Bu): These are often the bases of choice for challenging couplings.
-
Potassium Phosphate (K3PO4): A milder base that can be effective in some cases, particularly with more sensitive substrates.
-
-
Solvent: Aprotic, non-polar, or weakly polar solvents are generally preferred.
-
Toluene or Dioxane: These are standard solvents for Buchwald-Hartwig reactions.
-
Dimethylacetamide (DMAc): Can be effective for direct arylation of pyrroles.[7]
-
-
Temperature: Higher reaction temperatures are often necessary to overcome the activation energy barrier associated with sterically hindered substrates. Microwave irradiation can sometimes be beneficial in driving the reaction to completion in shorter times.
3. Alternative Coupling Strategies:
-
Ullmann Condensation: If palladium-catalyzed methods fail, consider a copper-catalyzed Ullmann condensation.[8][9][10] While traditionally requiring harsh conditions, modern protocols utilize diamine or other ligands to facilitate the reaction under milder conditions.[11][12][13] Copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline or a diamine can be effective for coupling pyrroles with aryl iodides and bromides.[10][11]
Below is a troubleshooting workflow for this specific issue:
Caption: Troubleshooting workflow for low yields.
Issue 2: Poor Reactivity with Bulky Substituents on the Pyrrole Ring
Question: I am trying to N-arylate a 2,5-disubstituted pyrrole, and the reaction is sluggish. How can I improve the reactivity of the pyrrole nitrogen?
Answer:
Steric hindrance from substituents on the pyrrole ring, particularly at the 2 and 5 positions, can significantly impede the N-arylation reaction.[14] This is due to the increased steric bulk around the nitrogen atom, which hinders its coordination to the metal center.
1. Enhancing Nucleophilicity and Accessibility:
-
Stronger Base: A more potent base can more effectively deprotonate the sterically hindered N-H bond, increasing the concentration of the more nucleophilic pyrrolide anion. Consider using lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH).
-
Solvent Effects: In some cases, a more polar aprotic solvent like DMF or DMSO can help to solvate the cation of the base and increase the "naked" and more reactive nature of the pyrrolide anion. However, be mindful that these solvents can sometimes decompose at high temperatures.
2. Modifying the Pyrrole Substrate:
-
Protecting Groups: If the substituents on the pyrrole are amenable, you could consider a strategy involving a removable directing group that positions the metal catalyst for a more favorable intramolecular C-N bond formation. This is a more advanced strategy but can be effective for highly challenging substrates.
3. Alternative Synthetic Routes:
-
Paal-Knorr Synthesis: If direct N-arylation is proving to be too difficult, a convergent approach using the Paal-Knorr synthesis may be a viable alternative.[15][16] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, your sterically hindered aniline). This approach builds the pyrrole ring with the N-aryl bond already in place, thus bypassing the challenging C-N coupling step.
Here is a decision tree to guide your approach:
Caption: Decision tree for substituted pyrroles.
Frequently Asked Questions (FAQs)
Q1: Which is generally better for overcoming steric hindrance: Palladium or Copper catalysis?
A1: Both palladium and copper-based catalytic systems have been successfully employed for the synthesis of sterically hindered N-aryl pyrroles, and the "better" choice is often substrate-dependent.[8]
-
Palladium (Buchwald-Hartwig Amination): Palladium catalysis, particularly with modern bulky biarylphosphine ligands or N-heterocyclic carbenes, is often the first choice for many chemists due to its generally high functional group tolerance and well-understood catalytic cycle.[2][17] The development of specialized ligands has significantly expanded the scope of palladium-catalyzed amination to include very challenging substrates.[1]
-
Copper (Ullmann Condensation): Copper catalysis has seen a resurgence with the development of ligand-assisted protocols that allow for milder reaction conditions than the classical Ullmann reaction.[8][18][19] For some sterically demanding couplings, particularly with aryl iodides, copper catalysis can be more effective than palladium.[11][12][13]
Recommendation: If you are starting a new synthesis, a modern palladium-based system is a good starting point due to the wealth of available literature and catalysts. However, if you encounter difficulties, a copper-catalyzed approach is a powerful alternative to explore.
Q2: How do I choose the right ligand for a challenging Buchwald-Hartwig coupling?
A2: The choice of ligand is crucial for a successful Buchwald-Hartwig amination, especially with sterically hindered substrates. Here is a general guide:
| Ligand Type | Characteristics | Best Suited For |
| Bulky Monophosphines | e.g., P(t-Bu)3, cataCXium® A | Good starting point for less hindered substrates. |
| Biarylphosphines | e.g., XPhos, SPhos, RuPhos | Highly effective for a wide range of aryl halides, including sterically hindered ones.[20] |
| N-Heterocyclic Carbenes (NHCs) | e.g., IPr, SIMes | Excellent for coupling with aryl chlorides and can be very effective for hindered substrates.[5][6] |
General Principle: Increased steric bulk on the ligand often leads to a more active catalyst for challenging substrates. The electron-donating ability of the ligand is also important for promoting oxidative addition.
Q3: Can direct C-H arylation be used for sterically hindered N-aryl pyrrole synthesis?
A3: Direct C-H arylation is a powerful and atom-economical method for forming C-C and C-N bonds.[5][6] However, for the synthesis of N-aryl pyrroles, direct C-H arylation typically refers to the arylation of the pyrrole ring itself (at the C2 or C5 positions), not the formation of the N-aryl bond.[7][21]
While there are methods for the direct N-arylation of some heterocycles, for pyrroles, the more common and reliable methods for forming the N-aryl bond remain the Buchwald-Hartwig amination and the Ullmann condensation.[2][10]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation: In a glovebox, add the aryl bromide (1.0 mmol), pyrrole (1.2 mmol), a bulky biarylphosphine ligand (e.g., SPhos, 2 mol%), and a palladium precatalyst (e.g., Pd(OAc)2, 1 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent and Base Addition: Add anhydrous toluene (5 mL) and sodium tert-butoxide (1.4 mmol) to the vial.
-
Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid c
- N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Beilstein Journals.
- N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole deriv
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
- Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry (RSC Publishing).
- Copper-catalyzed N-arylation of pyrroles: An overview.
- (PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions.
- Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent approaches in the organocatalytic synthesis of pyrroles. PMC - NIH.
- Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem.
- Copper-catalysed asymmetric annulation of yne-allylic esters with amines to access axially chiral arylpyrroles. PMC.
- Buchwald–Hartwig amin
- Ullmann condens
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF.
- Pyrrole synthesis. Organic Chemistry Portal.
- (PDF) Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.
- The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Semantic Scholar.
- troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
- Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amin
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. RSC Publishing - Rsc.org.
- Palladium-catalyzed indole, pyrrole, and furan aryl
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET.
- W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated M
- 54 advances and challenges in the synthesis of pyrrole systems of a limited access. N/A.
- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry.
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. N/A.
- ChemInform Abstract: Palladium-Catalyzed Direct Arylations of NH-Free Pyrrole and N-Tosylpyrrole with Aryl Bromides..
- [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles.. Semantic Scholar.
- Copper-catalyzed N-aryl
- Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. PMC.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides [beilstein-journals.org]
- 6. N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Pyrrole synthesis [organic-chemistry.org]
- 16. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Palladium-catalyzed indole, pyrrole, and furan arylation by aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Removing unreacted 4-ethoxyaniline from reaction mixture
Technical Support Center: 4-Ethoxyaniline Removal & Purification
Subject: Troubleshooting the Removal of Unreacted 4-Ethoxyaniline (
Overview
You are encountering difficulty removing 4-ethoxyaniline (CAS: 156-43-4) from your crude reaction mixture. This is a common challenge in amide couplings, reductive aminations, and nucleophilic substitutions.
The Enemy: 4-Ethoxyaniline is an electron-rich aniline.[1]
-
pKa (~5.3): It is a weak base, but basic enough to protonate.
-
Lipophilicity (LogP ~1.24): It dissolves well in organic solvents (DCM, EtOAc), making simple water washes ineffective.
-
Reactivity: It is prone to rapid oxidation, turning reaction mixtures from amber to opaque black "tars" (azo/quinone species) upon exposure to air.
Below are the three validated Tiers of purification, ordered from standard workup to advanced troubleshooting.
Tier 1: The Standard Protocol (Liquid-Liquid Extraction)
User Question: "I washed my reaction with water and brine, but the 4-ethoxyaniline is still present by TLC/LCMS. Why?"
Technical Insight: Water and brine are neutral (pH ~7).[1] At this pH, 4-ethoxyaniline exists predominantly as its free base (neutral form), which prefers the organic layer.[1] To move it to the aqueous layer, you must protonate the amine to form the water-soluble anilinium salt.
The Causality (Henderson-Hasselbalch): To ensure >99% protonation of a base, the aqueous pH must be at least 2 units below the conjugate acid's pKa.
-
Target pKa: ~5.3
-
Required pH: < 3.3[1]
Validated Protocol:
-
Dilute: Dissolve crude mixture in EtOAc or DCM (avoid Ether if possible, as aniline salts can sometimes remain suspended in it).
-
Acid Wash: Wash the organic layer 2x with 1M HCl (pH ~0).
-
Note: If your product is acid-sensitive (e.g., contains acetals or Boc groups), skip to Tier 2 .[1]
-
-
Verification: Check the pH of the aqueous output. If it is not acidic (pH < 2), you have saturated the acid; add more HCl.
-
Final Wash: Wash with Brine to remove residual acid, dry over Na₂SO₄, and concentrate.
Data Visualization: Extraction Logic
Caption: Figure 1. Logic flow for the protonation and sequestration of 4-ethoxyaniline into the aqueous phase.
Tier 2: Advanced Purification (Scavenger Resins)
User Question: "My product contains an acid-labile group (e.g., Boc, acetal). I cannot use HCl. How do I remove the amine?"
Technical Insight: When liquid-liquid extraction is unsafe for the product, use Solid-Supported Scavengers .[1] These are insoluble polymer beads functionalized with reactive groups that chemically bind to the impurity. You then simply filter the beads away.
Recommended Resins:
| Resin Type | Functional Group | Mechanism | Best For |
| PS-Isocyanate | Isocyanate (-N=C=O) | Forms Urea (Covalent) | Top Pick. Irreversibly binds nucleophilic amines (primary/secondary).[1] Neutral conditions. |
| PS-Benzaldehyde | Aldehyde (-CHO) | Forms Imine (Covalent) | Good alternative.[1] Requires slightly acidic catalysis (acetic acid) sometimes. |
| SCX-2 | Sulfonic Acid (-SO₃H) | Ionic Binding | Use only if your product is neutral .[1] If your product is basic, it will also bind. |
Validated Protocol (PS-Isocyanate):
-
Calculate: Determine the excess moles of 4-ethoxyaniline (based on stoichiometry of reaction).
-
Stoichiometry: Add 3.0 equivalents of PS-Isocyanate resin relative to the impurity amount.[1]
-
Solvent: Ensure the solvent swells the resin (DCM, THF, or DMF are ideal; MeOH is poor).
-
Incubation: Shake gently at room temperature for 4–16 hours.
-
Tip: Do not stir with a magnetic bar; it grinds the beads, creating difficult-to-filter fines.[1]
-
-
Filtration: Filter through a fritted funnel. Rinse beads with solvent.[1][2] The filtrate contains the purified product.
Tier 3: Chromatography Troubleshooting
User Question: "The amine is streaking/tailing on my silica column and co-eluting with my product."
Technical Insight: Silica gel is slightly acidic (silanol groups, Si-OH).[1] Basic amines like 4-ethoxyaniline interact strongly with these silanols via hydrogen bonding and ion-exchange, causing "tailing" (broad peaks) that overlap with nearby products.[1]
The Fix: Deactivate the Silica. You must mask the silanol groups to allow the amine to elute as a sharp band.
Protocol A: The "Pre-Treatment" (Recommended)
-
Prepare your column.[1]
-
Flush the column with 3 column volumes (CV) of 1% Triethylamine (Et₃N) in your starting eluent (e.g., Hexane/EtOAc).
-
Run your purification using your standard solvent system.[1][3] The Et₃N stays adsorbed to the silica, neutralizing the acidic sites.
Protocol B: The Mobile Phase Additive
-
Add 1% Et₃N or 1% NH₄OH directly to your mobile phase solvents (both A and B).[1]
-
Warning: If using Et₃N, your product will contain traces of it after evaporation. You may need to dry it under high vacuum for an extended period or perform a final rapid buffer wash.
Data Visualization: Silanol Interaction
Caption: Figure 2. Mechanism of amine tailing and the blocking effect of Triethylamine (Et3N) additives.
Tier 4: Safety & Stability (The "Black Goo" Phenomenon)
User Question: "My reaction mixture turned black overnight. Did it decompose?"
Technical Insight: Anilines are notoriously prone to radical oxidation. 4-Ethoxyaniline oxidizes to form quinone imines and azo-dimers, which are deeply colored (red/black) even at trace concentrations (ppm levels).[1]
Mitigation Strategy:
-
Inert Atmosphere: Always store 4-ethoxyaniline under Nitrogen/Argon.
-
Speed: Do not leave crude reaction mixtures sitting open to air.[1] Work them up immediately.
-
Rescue: If the mixture is black but the product is intact (verify by LCMS), the color is likely a high-molecular-weight impurity.[1]
-
Filtration: Pass the mixture through a small pad of Activated Charcoal or Silica gel. The polar "tar" usually sticks to the pad, while the product elutes.
-
References
-
PubChem. (n.d.).[1] 4-Ethoxyaniline (Compound).[1][4][5][6][7] National Library of Medicine. Retrieved from [Link]
-
Biotage. (n.d.).[1] Strategies for the Removal of Impurities using Isolute Scavengers. Retrieved from [Link]
-
Reich, H. J. (n.d.).[1] pKa Data Compilation. University of Wisconsin-Madison.[1] (Reference for aniline pKa values ~5.3).[1] Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. 4-Ethoxyaniline 0.98 p-Phenetidine [sigmaaldrich.com]
- 5. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. p-Phenetidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the Paal-Knorr Synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
Welcome to the technical support guide for the Paal-Knorr synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The Paal-Knorr reaction, first reported in 1884, is a classic and widely used method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] This guide will address specific challenges you may encounter during the synthesis of the target compound, a molecule of interest in medicinal chemistry.[3][4]
Troubleshooting Guide
This section provides solutions to common issues encountered during the synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole.
Issue 1: Low or No Yield of the Desired Pyrrole
Question: My reaction is resulting in a very low yield, or I am not observing any product formation. What are the likely causes and how can I resolve this?
Answer: Low yields in a Paal-Knorr synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating.[5] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause degradation of starting materials or the product.[5][6]
-
Inappropriate Catalyst or pH: While often acid-catalyzed, the choice and concentration of the acid are critical.[5] Excessively acidic conditions (pH < 3) can favor the formation of 2,5-dimethylfuran as a major byproduct.[5][8]
-
Poorly Reactive Starting Materials: While 4-ethoxyaniline is reasonably nucleophilic, its reactivity can be influenced by the reaction conditions.
-
Purification Losses: The workup and purification steps can be a significant source of yield loss.[5]
-
Actionable Advice: Ensure complete extraction of the product from the aqueous phase during workup. Optimize your column chromatography conditions (e.g., silica gel activity, eluent polarity) to achieve good separation without excessive product loss on the column.
-
Issue 2: Significant Byproduct Formation
Question: I am observing a major byproduct in my reaction mixture. What is it likely to be, and how can I minimize its formation?
Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[5]
Primary Byproduct: 2,5-dimethylfuran
This occurs when the 1,4-dicarbonyl compound (acetonylacetone) undergoes an acid-catalyzed cyclization and dehydration without reacting with the amine.[5]
Strategies to Minimize Furan Formation:
-
Control Acidity: Maintain a pH above 3.[5] The use of a weak acid like acetic acid can accelerate the desired reaction without significantly promoting furan formation.[8]
-
Use an Excess of Amine: Employing a molar excess of 4-ethoxyaniline can kinetically favor the pyrrole formation pathway.[5]
-
Milder Catalysts: Consider using milder Brønsted or Lewis acids.[9] Iodine has also been reported as an effective catalyst under mild conditions.[10]
Issue 3: Formation of a Dark, Tarry Material
Question: My reaction mixture has turned into a dark, intractable tar, making purification impossible. What causes this and how can I prevent it?
Answer: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[6] This is typically caused by excessively high temperatures or highly acidic conditions.[5][6]
Mitigation Strategies:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.[6]
-
Use a Milder Catalyst: Switch to a weaker Brønsted acid or a Lewis acid catalyst. As mentioned, the reaction may even proceed under neutral conditions, albeit more slowly.[6][11]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol or water can be effective.[12][13] Some modern protocols even utilize solvent-free conditions.[11][14]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Paal-Knorr pyrrole synthesis?
A: The accepted mechanism involves the initial nucleophilic attack of the primary amine (4-ethoxyaniline) on one of the carbonyl groups of the 1,4-dicarbonyl compound (acetonylacetone) to form a hemiaminal intermediate.[15] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a cyclic dihydroxy-pyrrolidine derivative.[1][15] This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[1][15] The ring-closing step is often considered the rate-determining step.[9][16]
Q2: What are the optimal reaction conditions for the synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole?
A: Optimal conditions can vary, but a good starting point is to react equimolar amounts of acetonylacetone and 4-ethoxyaniline in a suitable solvent like ethanol or acetic acid, with gentle heating. Monitoring the reaction by TLC is crucial to determine the optimal reaction time. Some literature procedures for similar N-aryl-2,5-dimethylpyrroles report solvent-free conditions at 60 °C for 45 minutes with a catalyst, achieving high yields.[14]
Q3: How do electron-donating or electron-withdrawing groups on the aniline affect the reaction?
A: The ethoxy group on the aniline is an electron-donating group, which increases the nucleophilicity of the amine and generally facilitates the reaction.[17] In contrast, anilines with strong electron-withdrawing groups are less nucleophilic and may react more sluggishly, potentially requiring more forcing conditions.[5][17]
Q4: What are some "green" or more environmentally friendly approaches to this synthesis?
A: Several greener methods have been developed for the Paal-Knorr synthesis. These include using water as a solvent, employing solvent-free conditions, or utilizing recyclable catalysts like montmorillonite clay or β-cyclodextrin.[2][11][12][17] Microwave-assisted synthesis is also considered a green technique due to its efficiency and reduced energy consumption.[2]
Experimental Protocol: Synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
This protocol is a general guideline and may require optimization.
Materials:
-
Acetonylacetone (hexane-2,5-dione)
-
4-Ethoxyaniline
-
Ethanol or Glacial Acetic Acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethoxyaniline (1.0 mmol) in ethanol (10 mL).
-
Add acetonylacetone (1.0 mmol) to the solution.
-
If using a catalyst, add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole.
Data Summary
| Parameter | Typical Range/Value | Reference |
| Reaction Temperature | Room Temperature to Reflux | [5][11] |
| Reaction Time | 15 min - 24 h | [5] |
| Yield | >60%, often 80-95% | [2] |
| Catalyst | Weak acids (e.g., acetic acid), Lewis acids, or none | [8][9][11] |
Visualizations
Paal-Knorr Reaction Mechanism
Caption: Paal-Knorr synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole.
Troubleshooting Workflow for Low Yield
Caption: Systematic troubleshooting for low yield in Paal-Knorr synthesis.
References
- Li, J., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 714-716.
-
SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Paal–Knorr synthesis. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Retrieved from [Link]
- Royal Society of Chemistry. (2015). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 17, 1088-1099.
-
MDPI. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and butan-1-amine to 1-butyl-2,5-dimethyl-1H-pyrrole and water side product. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2,5-dimethyl-1-phenylpyrrole. Retrieved from [Link]
-
ScienceDirect. (2005, August 1). Synthesis of some diguanidino 1-methyl-2,5-diaryl-1H-pyrroles as antifungal agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetylacetone. Retrieved from [Link]
-
Polimi. (2024, February 15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation reaction of acetylacetone with aniline in the presence of different organic solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. Retrieved from [Link]
-
MDPI. (2024, April 25). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Retrieved from [Link]
-
PubMed. (2019, December 10). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxyaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Product yields for the reaction between acetylacetone and aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Retrieved from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. html.rhhz.net [html.rhhz.net]
Technical Support Center: Stability & Handling of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
Introduction
Welcome to the technical support hub for 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole . This guide is designed for researchers observing unexpected behavior—such as discoloration, precipitation, or "ghost peaks" in HPLC—during their experiments.
This compound is a classic Paal-Knorr pyrrole , characterized by an electron-rich pyrrole ring substituted with a p-phenetidine moiety. Its stability profile is governed by two competing factors:
-
Steric Stabilization: The methyl groups at positions 2 and 5 block the most reactive
-positions, offering better stability than unsubstituted N-aryl pyrroles. -
Electronic Activation: The 4-ethoxy group is a strong electron-donating group (EDG). This increases the electron density of the pyrrole ring, making it significantly more susceptible to oxidative degradation and acid-catalyzed polymerization than its nitro- or halo- analogs.
Module 1: Solubility & Solvent Compatibility
The Issue: Users often report precipitation when diluting stock solutions into cell culture media or aqueous buffers. This molecule is highly lipophilic (
Solubility Protocol
| Solvent | Solubility Rating | Application Notes |
| DMSO | Excellent (>50 mM) | Recommended for Stock. Stable at -20°C. |
| Ethanol | Good | Suitable for chemical synthesis; evaporation risk in storage. |
| DCM / Chloroform | Excellent | Good for transfer; acidic impurities in |
| Water / PBS | Poor (<10 | Risk of Precipitation. Requires carrier (e.g., Cyclodextrin) or BSA. |
Workflow: Preparation of Biological Assay Solutions
To prevent "crashing out" during biological assays, follow this serial dilution method. Direct addition of high-concentration DMSO stock to water will cause immediate precipitation.
Figure 1: Step-wise dilution strategy to maintain solubility in aqueous environments.
Module 2: Oxidative Degradation (The "Pink Solution" Phenomenon)
The Issue: A colorless stock solution turns pink, brown, or black over time. The Cause: Pyrroles are notoriously sensitive to photo-oxidation. The p-ethoxy group pushes electron density into the ring, lowering the oxidation potential.
Mechanism of Degradation
Upon exposure to air and light, the pyrrole ring undergoes oxidation to form maleimides (pyrrole-2,5-diones) or polymeric tars. The "pink" color is often the first sign of radical cation formation or dimerization, eventually leading to the formation of 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione .
Troubleshooting Guide: Oxidation
| Observation | Diagnosis | Remediation |
| Pink/Red Tint | Early-stage oxidation (radical formation). | Usable for qualitative work , but concentration is compromised. Filter immediately. |
| Brown/Black Precipitate | Advanced polymerization (Polypyrrole formation). | Discard. The compound has polymerized.[1][2] |
| New Peak (HPLC) @ RT -2 min | Formation of Maleimide (more polar). | Check LC-MS for M+14 or M+16 (oxidation products). |
Prevention Protocol
-
Argon/Nitrogen Flush: Always store DMSO stocks under inert gas.
-
Amber Vials: Strictly protect from light.
-
Antioxidants: For long-term storage of working solutions, 0.1% BHT (Butylated hydroxytoluene) can stabilize the pyrrole, provided BHT does not interfere with your assay.
Module 3: Acid Sensitivity (HPLC & Synthesis)
The Issue: "Ghost peaks" appear during HPLC analysis, or the compound degrades during acidic workup.
The Cause: Acid-catalyzed polymerization.[2] Even weak acids can protonate the
Figure 2: Divergent degradation pathways triggered by Acid vs. Oxidative stress.
HPLC Method Recommendations
-
Avoid: High concentrations of TFA (Trifluoroacetic acid) in the mobile phase if the autosampler is not cooled.
-
Prefer: Formic acid (0.1%) or neutral buffers (Ammonium Acetate).
-
Column: C18 is standard. The compound will elute late (hydrophobic).
Module 4: Frequently Asked Questions (FAQ)
Q1: I synthesized this via Paal-Knorr, but my yield is low and the product is sticky. Why? A: The Paal-Knorr reaction uses acid catalysis.[3] If you heated it too long or didn't neutralize the acid quickly during workup, the product likely polymerized.
-
Fix: Quench the reaction with
immediately upon completion. Purify via column chromatography using neutral alumina or silica with 1% Triethylamine to prevent on-column acid decomposition.
Q2: Can I use this compound in a cell culture incubator (37°C) for 3 days? A: Yes, but stability is finite.
-
Half-life estimate: At 37°C in media (pH 7.4), the compound is stable for 24-48 hours.
-
Recommendation: Refresh the media containing the compound every 24 hours to ensure constant exposure levels.
Q3: My LC-MS shows a mass of [M+16]. What is this? A: This is the mono-oxidized byproduct, likely a hydroxy-pyrrole or the beginning of the maleimide conversion. This confirms air oxidation occurred during storage or sample prep.
References
-
Paal-Knorr Synthesis Mechanism & Side Reactions
-
Oxidative Stability of N-Aryl Pyrroles
-
Smith, G. F. (1963).[2] "The Acid-Catalyzed Polymerization of Pyrroles and Indoles." Advances in Heterocyclic Chemistry.
-
Source:
-
-
Biological Application & Solubility Context
- Discussion on 2,5-dimethylpyrrole derivatives in antibody production and solubility challenges.
-
Source:[5]
- General Reactivity of Electron-Rich Pyrroles: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Heterocycles).
Sources
- 1. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. THE ACID-CATALYZED POLYMERIZATION OF PYRROLES AND INDOLES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Validation & Comparative
1H NMR spectrum of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
This guide provides an in-depth technical analysis of the , a compound frequently synthesized via the Paal-Knorr reaction. It is designed for researchers requiring rigorous structural verification and impurity profiling.
Executive Summary: Structural Context & Significance
1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole is a sterically constrained N-aryl pyrrole. Unlike planar pyrroles, the steric clash between the 2,5-dimethyl groups and the ortho-protons of the phenyl ring forces the two aromatic systems into a nearly orthogonal (perpendicular) conformation.
This structural twisting has profound effects on the NMR spectrum, specifically shielding the pyrrole methyls and decoupling the resonance between the two rings. This guide compares the purified product against its precursors to establish a self-validating protocol for purity assessment.
Quick Reference Data
-
Molecular Formula: C
H NO -
Molecular Weight: 215.29 g/mol
-
Key Diagnostic: Disappearance of ketone signals (2.20 ppm) and amine broad singlets; appearance of the high-field pyrrole singlet (~5.9 ppm).
Synthesis & Spectral Logic (Graphviz)
Understanding the synthesis pathway is critical for identifying "Alternative" impurity peaks in the spectrum.
Figure 1: Paal-Knorr synthesis pathway highlighting precursors that act as spectral contaminants.
Comparative Analysis: Product vs. Alternatives (Precursors)
This section objectively compares the target product's spectral performance against its "alternatives" (unreacted starting materials). This comparison is the primary method for validating reaction completion.
Table 1: Chemical Shift Comparison (CDCl
, 400 MHz)
| Proton Environment | Target Product (ppm) | Alt 1: 2,5-Hexanedione | Alt 2: 4-Ethoxyaniline | Mechanistic Insight |
| Pyrrole Ring -CH | 2.02 (s, 6H) | 2.19 (s, 6H) | N/A | Shielded by orthogonal phenyl ring current. |
| Pyrrole Ring -H (3,4) | 5.88 (s, 2H) | 2.73 (s, 4H, -CH | N/A | Diagnostic aromatization shift (alkane |
| Ethoxy -OCH | 4.05 (q, 2H) | N/A | 3.95 (q, 2H) | Slight downfield shift due to N-linked aromatic system. |
| Ethoxy -CH | 1.43 (t, 3H) | N/A | 1.38 (t, 3H) | Minimal change; reliable integration standard. |
| Aromatic (Ortho to N) | 7.10 (d, 2H) | N/A | 6.60 (d, 2H) | Deshielded by electron-withdrawing pyrrole ring. |
| Aromatic (Ortho to OEt) | 6.95 (d, 2H) | N/A | 6.75 (d, 2H) | Remains shielded by alkoxy group. |
| Amine -NH | Absent | N/A | ~3.40 (br s) | Critical Purity Check: Must be completely absent. |
Note: Chemical shifts (
) are referenced to TMS (0.00 ppm). Values may vary0.05 ppm depending on concentration.
Detailed Experimental Protocol
To ensure reproducibility and spectral fidelity, follow this standardized characterization workflow.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the dried solid product.
-
Why: Higher concentrations can cause peak broadening due to viscosity or aggregation; lower concentrations reduce signal-to-noise ratio.
-
-
Solvent: Add 0.6 mL of CDCl
(Chloroform-d, 99.8% D) containing 0.03% v/v TMS.-
Alternative: DMSO-d
can be used if solubility is poor, but it will shift the water peak to ~3.3 ppm, potentially obscuring the ethoxy methylene quartet.
-
-
Filtration: If the solution is cloudy (common with alumina residues from purification), filter through a small plug of glass wool directly into the NMR tube.
-
Impact: Suspended solids cause magnetic field inhomogeneity, leading to broad, non-Lorentzian peaks.
-
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H zg30 (30° pulse angle).
-
Scans (NS): 16 (Sufficient for >10 mg sample).
-
Relaxation Delay (D1): 1.0 second.
-
Spectral Width: -2 to 14 ppm.
Step 3: Processing & Integration Logic
Use the Ethoxy Methyl Triplet (1.43 ppm) as your internal integration standard (Set Integral = 3.00).
-
Reasoning: This peak is isolated, high-intensity, and chemically stable, unlike the aromatic region which may contain solvent satellites (CHCl
at 7.26 ppm).
Spectral Assignment Logic Tree (Graphviz)
Use this decision tree to assign peaks when analyzing the raw FID.
Figure 2: Logic tree for assigning proton environments based on multiplicity and chemical shift.
Troubleshooting & Validation
Even with a clean spectrum, artifacts can appear.
-
The "Water" Problem: In CDCl
, water appears as a singlet around 1.56 ppm .-
Conflict: This is very close to the ethoxy methyl triplet (1.43 ppm).
-
Solution: If integration of the triplet is >3.1, your sample is wet. Dry the product under high vacuum or add activated molecular sieves to the NMR tube.
-
-
Rotational Isomers:
-
At room temperature, the phenyl ring rotates rapidly relative to the NMR timescale, making the two methyl groups (2,5-Me) equivalent (single peak).
-
Observation: If you cool the sample to -60°C, the methyl peak may broaden or split, confirming the orthogonal steric barrier. For routine analysis, a sharp singlet at 2.0 ppm confirms "time-averaged" symmetry.
-
-
Residual Solvent:
-
Acetone: Singlet at 2.17 ppm (often overlaps with pyrrole methyls).
-
Ethyl Acetate: Quartet at 4.12 ppm (overlaps with ethoxy -OCH
-). -
Fix: Dry product >4 hours at 50°C under vacuum (<1 mbar).
-
References
-
Paal-Knorr Pyrrole Synthesis Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1][2] Journal of Organic Chemistry, 1991. Link
-
General NMR Data for Pyrroles: National Institute of Standards and Technology (NIST). "2,5-Dimethylpyrrole Spectral Data." NIST Chemistry WebBook.[3] Link
- Spectroscopic Identification of Organic Compounds: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds, 8th Ed. Wiley, 2014. (Standard reference for substituent effects).
-
PubChem Compound Summary: "1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole." PubChem. Link
Sources
A Researcher's Guide to the 13C NMR Chemical Shifts of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole: A Comparative Analysis
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available to researchers, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole, a compound of interest in medicinal chemistry and materials science due to its substituted pyrrole and phenoxyether motifs.
This guide moves beyond a simple cataloging of chemical shifts. Herein, we will dissect the electronic environment of each carbon atom, offering a comparative analysis with structurally related analogues. This approach not only facilitates the verification of the target molecule but also deepens our understanding of structure-property relationships. The insights provided are grounded in established principles of NMR spectroscopy and supported by experimental data from analogous compounds, ensuring a robust and reliable resource for researchers in the field.
Predicted 13C NMR Chemical Shifts for 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
The following table presents the predicted 13C NMR chemical shifts for 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole. These predictions are based on a composite analysis of experimental data for 2,5-dimethylpyrrole, ethoxybenzene, and related N-arylpyrroles, taking into account established substituent effects.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2, C5 (Pyrrole) | ~128.5 |
| C3, C4 (Pyrrole) | ~106.0 |
| C1' (Phenyl) | ~132.0 |
| C2', C6' (Phenyl) | ~125.0 |
| C3', C5' (Phenyl) | ~115.0 |
| C4' (Phenyl) | ~158.0 |
| -CH3 (Pyrrole) | ~13.0 |
| -O-CH2- | ~63.5 |
| -CH3 (Ethoxy) | ~14.8 |
Comparative Analysis: Unraveling Substituent Effects
The predicted chemical shifts can be rationalized by dissecting the molecule into its constituent fragments—the 2,5-dimethylpyrrole core and the 1-(4-ethoxyphenyl) substituent—and analyzing their electronic interactions.
The 2,5-Dimethylpyrrole Moiety
The 2,5-dimethylpyrrole ring serves as the foundational structure. In the parent 2,5-dimethylpyrrole, the C2 and C5 carbons, being adjacent to the nitrogen and bearing methyl groups, are more deshielded and resonate at a higher frequency compared to the C3 and C4 carbons. The introduction of the N-aryl group is expected to cause a slight downfield shift for the pyrrole carbons due to the electron-withdrawing inductive effect of the phenyl ring.
The 1-(4-ethoxyphenyl) Substituent
The 4-ethoxyphenyl group significantly influences the chemical shifts of both the aromatic ring and the pyrrole moiety. The ethoxy group is an electron-donating group through resonance, which increases the electron density at the ortho (C2', C6') and para (C4') positions of the phenyl ring. This increased electron density leads to greater shielding and an upfield shift for the ortho and para carbons compared to unsubstituted benzene. Conversely, the carbon directly attached to the oxygen (C4') is significantly deshielded due to the electronegativity of the oxygen atom.
A comparison with anisole (methoxybenzene) is instructive. The 13C NMR spectrum of anisole shows signals at approximately 159.7 ppm (C1), 114.0 ppm (C2, C6), 129.5 ppm (C3, C5), and 120.7 ppm (C4).[1][2] The replacement of the methoxy group with an ethoxy group will primarily affect the chemical shift of the methylene carbon (-O-C H2-) and have a minor impact on the aromatic carbon shifts.
The following diagram illustrates the predicted influence of the substituents on the electron density and, consequently, the 13C NMR chemical shifts.
Figure 1. Key structural features and electronic effects in 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole.
Experimental Protocol for 13C NMR Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data, the following protocol is recommended. The causality behind each parameter selection is explained to provide a deeper understanding of the experimental design.
1. Sample Preparation:
-
Action: Dissolve 20-50 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Rationale: The concentration needs to be sufficient to obtain a good signal-to-noise ratio in a reasonable time. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. CDCl3 is a common choice for its good solubilizing power for many organic compounds and its single carbon signal at a known chemical shift (~77.16 ppm) that can be used for referencing.
2. NMR Instrument Setup:
-
Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended.
-
Rationale: Higher field strengths provide better signal dispersion and sensitivity, which is particularly important for 13C NMR due to the low natural abundance of the 13C isotope.
3. Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.
-
Rationale: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. This makes the spectrum much easier to interpret.
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Rationale: This parameter determines the resolution of the spectrum. A longer acquisition time provides better resolution.
-
Relaxation Delay (D1): Set to 2-5 seconds.
-
Rationale: This delay allows the carbon nuclei to return to their equilibrium state before the next pulse. A sufficient relaxation delay is crucial for accurate integration, especially for quaternary carbons which often have longer relaxation times.
-
Number of Scans (NS): Start with 128 scans and increase as needed.
-
Rationale: Due to the low natural abundance of 13C, multiple scans are required to achieve an adequate signal-to-noise ratio. The optimal number of scans will depend on the sample concentration.
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation.
-
Rationale: This improves the signal-to-noise ratio, albeit at the cost of a slight decrease in resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
The following diagram outlines the general workflow for acquiring and processing the 13C NMR data.
Figure 2. A generalized workflow for the acquisition and processing of 13C NMR spectra.
Conclusion
The structural characterization of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole via 13C NMR spectroscopy is a critical step in its development for various applications. This guide has provided a detailed, predictive analysis of its 13C NMR chemical shifts, grounded in a comparative study of analogous compounds and fundamental NMR principles. The provided experimental protocol offers a robust framework for obtaining high-quality data. By understanding the interplay of structural features and electronic effects, researchers can confidently interpret their NMR spectra, accelerating the pace of discovery and innovation.
References
-
Anisole. PubChem. National Institutes of Health. [Link]
-
Pathways and Kinetics of Anisole Pyrolysis Studied by NMR and Selective 13C Labeling. ResearchGate. [Link]
-
NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]
-
Video: NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]
-
13C-NMR: p-Methoxyacetophenone. NOP - Sustainability in the organic chemistry lab course. [Link]
-
Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. ACS Publications. [Link]
-
Solved 13C NMR of Anisole. Chegg.com. [Link]
-
Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]
-
C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of. Doc Brown's Chemistry. [Link]
-
Need help identifying Peak at 69.23ppm 13C-NMR. Reddit. [Link]
-
A guide to 13C NMR chemical shift values. Compound Interest. [Link]
-
2-[(4'-Ethoxycarbonyl)phenyl]-1,4-dihydroxybenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
Sources
Technical Comparison Guide: FTIR Characterization of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
This guide provides a technical analysis of the FTIR spectral characteristics of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole , a specific N-aryl pyrrole derivative synthesized via the Paal-Knorr reaction.
The content is structured to assist researchers in validating synthesis success, monitoring reaction progress, and distinguishing the target product from starting materials (precursors) and structural analogs.
Executive Summary & Application Scope
1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole is a biologically relevant heterocyclic compound often synthesized to evaluate the pharmacological potential of the pyrrole core or as a model for Paal-Knorr condensation kinetics.
-
Primary Application: Validation of Paal-Knorr synthesis efficiency.
-
Key Analytical Challenge: Distinguishing the formed pyrrole ring from the unreacted 1,4-diketone and primary amine precursors.
-
Comparison Strategy: This guide compares the target molecule against its specific precursors (2,5-Hexanedione and 4-Ethoxyaniline ) to establish a "Pass/Fail" spectral criterion for product purity.
Structural Analysis & Theoretical Spectral Shift
Understanding the molecular assembly is critical for interpreting the infrared spectrum. The synthesis involves the condensation of a diketone with an aromatic amine, resulting in the formation of a pyrrole ring and the loss of water.[1]
Reaction Pathway & Spectral Logic
The following diagram illustrates the transformation of functional groups, directly correlating to the appearance and disappearance of IR peaks.
Figure 1: Spectral evolution during the Paal-Knorr synthesis. Red arrows indicate disappearing bands; green arrows indicate forming bands.
Comparative Spectral Analysis (Product vs. Alternatives)
This section objectively compares the target product with its precursors. This comparison is the primary method for determining reaction completion.
Table 1: Critical Peak Comparison (Reaction Monitoring)
| Functional Group | Precursor A: 2,5-Hexanedione | Precursor B: 4-Ethoxyaniline | Target Product | Status |
| Carbonyl (C=O) | Strong (~1715 cm⁻¹) | Absent | Absent | Disappearance confirms cyclization |
| Amine (N-H) | Absent | Doublet (~3350, 3450 cm⁻¹) | Absent | Disappearance confirms N-substitution |
| Ether (C-O-C) | Absent | Strong (~1240, 1045 cm⁻¹) | Present (~1240, 1045 cm⁻¹) | Retention confirms ethoxy group stability |
| Pyrrole Ring (C=C) | Absent | Absent | Weak/Med (~1520-1550 cm⁻¹) | Appearance confirms heteroaromaticity |
| C-N Stretch | Absent | ~1280 cm⁻¹ (C-N H) | ~1360-1400 cm⁻¹ (Pyrrole C-N) | Shift indicates ring integration |
Detailed Band Assignments for the Target Molecule
-
3000–3100 cm⁻¹ (Aromatic C-H): Weak stretching vibrations from the phenyl and pyrrole rings.
-
2900–2980 cm⁻¹ (Aliphatic C-H): Distinct stretching from the methyl groups on the pyrrole ring and the ethyl group of the ethoxy substituent.
-
1590–1610 cm⁻¹ (Aromatic C=C): Characteristic skeletal vibrations of the p-substituted benzene ring.
-
1240–1250 cm⁻¹ (Ar-O-C Asym. Stretch): Strong band diagnostic of the aryl ether linkage.
-
1040–1050 cm⁻¹ (Aliph-O-C Sym. Stretch): Characteristic of the ethoxy ether side chain.
-
800–840 cm⁻¹ (OOP Bending): Strong band indicating para-substitution on the benzene ring (adjacent hydrogens).
Experimental Protocol: Synthesis & Characterization
To generate the sample for this comparison, the following field-proven protocol ensures high purity, minimizing precursor contamination in the spectra.
Method: Acid-Catalyzed Solvent-Free Paal-Knorr Synthesis
Rationale: Solvent-free methods are "greener" and often yield cleaner FTIR spectra by avoiding solvent entrapment.
Step-by-Step Workflow:
-
Stoichiometry: Mix 2,5-hexanedione (1.0 mmol) and 4-ethoxyaniline (1.0 mmol) in a round-bottom flask.
-
Catalysis: Add a catalytic amount of Silica-Sulfuric Acid (SSA) or simply glacial acetic acid (2-3 drops).
-
Reaction: Stir at 80°C for 30–60 minutes .
-
Checkpoint: The mixture will solidify or change viscosity as water is evolved.
-
-
Work-up: Cool to room temperature. Add cold water (10 mL) to precipitate the crude solid.
-
Purification: Filter the solid and recrystallize from Ethanol/Water (9:1).
-
Drying: Vacuum dry at 50°C for 4 hours to remove moisture (which would obscure the 3200-3600 cm⁻¹ region).
FTIR Sample Preparation (KBr Pellet Method)
-
Grinding: Mix 1–2 mg of the dried product with ~100 mg of spectroscopic-grade KBr powder.
-
Pressing: Compress into a transparent pellet using a hydraulic press (10 tons pressure).
-
Measurement: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
-
Note: Ensure background subtraction of pure KBr.
-
Decision Logic for Spectral Validation
Use the following logic flow to interpret your experimental data.
Figure 2: Logical flowchart for validating product purity based on FTIR spectral features.
References
-
Paal-Knorr Reaction Mechanism & Kinetics : Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 60(2), 301-307. Link
-
Precursor Spectral Data (2,5-Hexanedione) : NIST Chemistry WebBook, SRD 69. 2,5-Hexanedione Infrared Spectrum. Link
-
Precursor Spectral Data (4-Ethoxyaniline) : NIST Chemistry WebBook, SRD 69. Benzenamine, 4-ethoxy- Infrared Spectrum. Link
-
Green Synthesis of Pyrroles : Banik, B. K., Samajdar, S., & Basak, A. (2004). Microwave-induced stereoselective Paal–Knorr reaction. Organic Process Research & Development, 8(3), 406-410. Link
- General IR Tables for Organic Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
Introduction: The Analytical Imperative for Substituted Pyrroles
Pyrrole and its derivatives are foundational heterocyclic motifs present in a wide array of pharmaceuticals, natural products, and advanced materials.[1][2] The compound 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole, with its unique substitution pattern, represents a class of molecules where precise structural confirmation and sensitive quantification are paramount for advancing drug discovery and materials science.[3] Its analysis demands techniques that offer not only high sensitivity and selectivity but also provide rich structural information. Mass spectrometry (MS) has become an indispensable tool for the characterization of such N-heterocyclic compounds.[4][5]
This guide provides an in-depth, experience-driven comparison of mass spectrometric approaches for the analysis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole. We will explore the causality behind methodological choices, compare its performance against alternative analytical techniques, and provide actionable, validated protocols for immediate application in your laboratory.
Part 1: Core Principles of Mass Spectrometry for 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.[1] The general workflow involves sample introduction, ionization, mass analysis, and detection.[1] For a molecule like 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole (Molecular Weight: 215.29 g/mol ; Monoisotopic Mass: 215.131 Da), the choice of ionization method is a critical first step that dictates the nature of the resulting data.
Choosing the Right Ionization Technique: A Causal Explanation
The selection of an ionization source is not arbitrary; it is a deliberate choice based on the analyte's physicochemical properties—volatility, thermal stability, and polarity—and the analytical question at hand.[1][6]
-
Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons (70 eV) to produce a radical cation (M+•) and extensive, reproducible fragmentation.[1][7][8]
-
Expertise & Experience: For novel compound identification, EI is invaluable. Its "fingerprint" spectra are highly detailed and can be matched against spectral libraries for confident identification.[1][6] Given that 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole is sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a primary method for its characterization.[1] The extensive fragmentation provides a rich tapestry of structural data, confirming the connectivity of the ethoxyphenyl and dimethylpyrrole moieties.
-
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar and less volatile molecules.[1][4] It generates protonated molecules ([M+H]+) with minimal fragmentation, making it the gold standard for accurate molecular weight determination.[4][6]
-
Expertise & Experience: When the goal is quantification in a complex biological matrix (e.g., plasma, tissue), or when analyzing thermally labile metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is the superior choice.[4][9][10] It provides the high sensitivity needed for pharmacokinetic studies and preserves the parent molecule for targeted fragmentation in tandem MS (MS/MS) experiments.
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds that are not easily ionized by ESI.[4] It involves a corona discharge to ionize the analyte in the gas phase.
-
Expertise & Experience: APCI serves as an excellent alternative to ESI for N-substituted pyrroles with lower polarity. If ESI response is poor for our target compound, APCI would be the logical next choice to explore within an LC-MS workflow.
-
Predicted Fragmentation Pattern of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole (EI-MS)
The fragmentation of alkylated pyrroles under EI is highly dependent on the substituents on the pyrrole ring and the N-substituent.[1][3] For 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole, the molecular ion ([M]+•) is expected at m/z 215 . Key fragmentation pathways would likely include:
-
Loss of an Ethyl Radical (•CH2CH3): A common fragmentation for ethoxy groups is the cleavage of the ethyl group, leading to a stable phenoxy radical cation. This would result in a significant peak at m/z 186 .
-
Loss of Ethylene (C2H4) via McLafferty Rearrangement: Cleavage of the ethoxy group can also occur via rearrangement, leading to the loss of a neutral ethylene molecule and the formation of a radical cation at m/z 187 .
-
Cleavage of the N-Aryl Bond: The bond between the pyrrole nitrogen and the phenyl ring can cleave, leading to two possible fragment ions: the ethoxyphenyl cation at m/z 121 or the dimethylpyrrole radical cation at m/z 94 .
-
Loss of a Methyl Radical (•CH3): Loss of one of the methyl groups from the pyrrole ring would produce an ion at m/z 200 . This is a common pathway for alkylated pyrroles.[1]
This predicted fragmentation provides a clear roadmap for confirming the structure of the synthesized compound.
Part 2: Performance Comparison: MS vs. Alternative Methods
While mass spectrometry offers unparalleled detail, it is crucial to understand its performance in the context of other available analytical techniques, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Selectivity | Very High (based on both retention time and mass) | Highest (based on retention time and specific precursor/product ion transitions) | Moderate (based on retention time and UV absorbance) |
| Sensitivity (LOD) | Low ng/mL to high pg/mL | Low pg/mL to fg/mL | High ng/mL to low µg/mL |
| Structural Information | High (detailed fragmentation pattern) | High (MS/MS provides specific bond cleavage information) | Very Low (no structural data beyond UV spectrum) |
| Matrix Tolerance | Low (requires clean samples and volatility) | High (LC separation handles complex matrices well) | Moderate (matrix can interfere with detection) |
| Throughput | Moderate | High | High |
| Cost & Complexity | Moderate | High | Low |
Trustworthiness & Causality: For unambiguous identification of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole, GC-MS is superior to HPLC-UV due to the structural data provided by the mass spectrum.[1][6] For ultra-sensitive quantification in a drug metabolism study, LC-MS/MS is the authoritative choice because of its exceptional selectivity and sensitivity, allowing detection of trace amounts of the parent drug and its metabolites.[9][10] HPLC-UV is a cost-effective option for routine purity checks where the identity of the compound is already well-established.
Part 3: Experimental Workflows and Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols are designed to be self-validating systems for the analysis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole.
Experimental Workflow Diagram
The following diagram illustrates a comprehensive workflow for the characterization and quantification of the target analyte.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cibtech.org [cibtech.org]
- 3. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for determining nitrogenous heterocycle compounds in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of pyrrole-imidazole polyamide in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of N-Phenyl vs. N-(4-ethoxyphenyl) Pyrroles: A Senior Application Scientist's Perspective
For researchers, scientists, and drug development professionals, the pyrrole scaffold represents a cornerstone in medicinal chemistry. This five-membered nitrogen-containing heterocycle is a privileged structure, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The versatility of the pyrrole ring, particularly at the N-1 position, allows for extensive chemical modification to modulate its pharmacological profile. This guide provides an in-depth technical comparison of the biological activities of N-phenyl pyrroles and N-(4-ethoxyphenyl) pyrroles, exploring how substitution on the N-phenyl ring can influence their therapeutic potential. While direct comparative studies are limited, by examining the existing data for each class and related analogues, we can derive valuable structure-activity relationship (SAR) insights to guide future drug discovery efforts.
The Synthetic Gateway: Paal-Knorr Synthesis of N-Aryl Pyrroles
A common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, making it an ideal route to generate both N-phenyl and N-(4-ethoxyphenyl) pyrroles.[4] The reaction can be performed under relatively mild conditions and is amenable to a wide range of substrates.[5][6]
The general mechanism involves the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7] The choice of catalyst, which can range from protic acids to Lewis acids, can influence the reaction rate and yield.[3][8]
Caption: Paal-Knorr synthesis workflow for N-aryl pyrroles.
Biological Activity of N-Phenyl Pyrroles
N-phenyl pyrrole derivatives have been investigated for a range of biological activities, with anticancer and anti-inflammatory properties being particularly prominent. The phenyl group at the N-1 position appears to be a key pharmacophoric feature in many of these compounds.
Anticancer Activity
Several studies have highlighted the potential of N-phenyl pyrroles as anticancer agents. For instance, certain 3-aroyl-1-arylpyrrole derivatives have demonstrated potent inhibition of tubulin polymerization, a validated target in cancer chemotherapy.[9] The introduction of substituents on the 1-phenyl ring, such as halogens, can further modulate this activity.[9]
| Compound Class | Specific Derivative/Substitution | Target/Assay | Reported Activity (IC₅₀) |
| 3-Aroyl-1-arylpyrroles | 1-phenyl & 3-(3,4,5-trimethoxyphenyl)carbonyl | Tubulin Polymerization Inhibition | Potent Inhibition |
| Halogenated N-phenyl pyrroles | Chlorine or fluorine on 1-phenyl ring | Tubulin Polymerization Inhibition | Significant Inhibition |
Table 1: Reported Anticancer Activity of N-Phenyl Pyrrole Derivatives.[9]
Anti-inflammatory Activity
The anti-inflammatory potential of N-phenyl pyrroles has also been explored, with some derivatives showing inhibitory activity against key inflammatory mediators like cyclooxygenase (COX) enzymes.[10][11] The structural similarity of some N-phenyl pyrroles to known NSAIDs suggests a potential mechanism of action involving the arachidonic acid cascade.
Biological Activity of N-(4-ethoxyphenyl) and Related N-Alkoxy/Hydroxyphenyl Pyrroles
Direct experimental data on the biological activity of N-(4-ethoxyphenyl) pyrroles is less abundant in the literature. However, by examining related N-alkoxyphenyl and N-hydroxyphenyl pyrrole derivatives, we can infer the potential impact of the 4-ethoxy substituent.
One study on the antimicrobial activity of new pyrrole derivatives indicated that a 4-hydroxyphenyl ring was a key feature for potent antifungal activity against C. albicans.[12] This suggests that an oxygen-containing substituent at the para-position of the N-phenyl ring can be beneficial for certain biological activities. The ethoxy group in N-(4-ethoxyphenyl) pyrrole, being an electron-donating group, could potentially enhance the electron density of the pyrrole ring system and influence its interaction with biological targets.
Furthermore, a study on 1,5-diaryl pyrrole derivatives found that a 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole derivative exhibited neuroprotective effects in a cellular model of Parkinson's disease, suggesting that N-alkoxyphenyl pyrroles can possess significant biological activity.[13]
Comparative Analysis and Structure-Activity Relationship (SAR)
Comparing the N-phenyl and N-(4-ethoxyphenyl) pyrrole scaffolds, the key difference lies in the electronic properties of the N-1 substituent. The ethoxy group at the para-position of the phenyl ring is an electron-donating group through resonance, which can increase the electron density of the entire N-aryl system. This increased electron density may influence the molecule's ability to participate in key interactions with biological targets, such as hydrogen bonding or pi-stacking.
The presence of the ethoxy group also increases the lipophilicity of the molecule compared to the unsubstituted phenyl ring, which could affect its pharmacokinetic properties, such as cell membrane permeability and metabolic stability.
Based on the available data for related compounds, it is plausible to hypothesize that the 4-ethoxy substituent could:
-
Enhance certain biological activities: The electron-donating nature of the ethoxy group might be favorable for interactions with specific enzyme active sites or receptors. The observation that a 4-hydroxyphenyl group enhances antifungal activity supports this idea.[12]
-
Modulate the spectrum of activity: The electronic and steric changes introduced by the ethoxy group could shift the biological activity profile, for example, from being primarily anticancer to having more pronounced antimicrobial or anti-inflammatory effects.
Caption: Comparative influence of N-1 substituent on pyrrole properties.
Experimental Protocols
To facilitate further research in this area, the following are detailed protocols for key in vitro assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (N-phenyl and N-(4-ethoxyphenyl) pyrroles) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
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- 5. html.rhhz.net [html.rhhz.net]
- 6. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmpas.com [jmpas.com]
- 12. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 13. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Comparative Spectroscopic Guide: N-Aryl-2,5-Dimethylpyrroles
Topic: Audience: Researchers, scientists, and drug development professionals. Format: Technical Comparison Guide (Publish-Ready)
Executive Summary & Core Directive
This guide provides an in-depth spectroscopic analysis of N-aryl-2,5-dimethylpyrroles , a class of heterocycles frequently synthesized via the Paal-Knorr reaction. Unlike their unhindered analogs (N-arylpyrroles), these compounds exhibit a distinct photophysical phenomenon known as Steric Inhibition of Resonance (SIR) .
For researchers in drug discovery and materials science, understanding this spectral signature is critical. It serves as a rapid, non-destructive quality control metric to verify the structural integrity of the pyrrole core and the orthogonality of the N-aryl substituent. This guide compares these compounds against planar alternatives, establishing the 2,5-dimethyl motif as a "conjugation breaker" that isolates the electronic properties of the aryl ring from the pyrrole.
Mechanistic Insight: The "Orthogonal Twist"
The defining feature of N-aryl-2,5-dimethylpyrroles is the steric clash between the methyl groups at positions 2 and 5 of the pyrrole ring and the ortho protons of the N-aryl substituent.
-
Planar Analog (N-Phenylpyrrole): The molecule adopts a near-planar conformation (
), allowing -orbital overlap. This creates an extended -conjugated system between the electron-rich pyrrole and the aryl ring, resulting in a bathochromic (red) shift. -
Twisted Analog (N-Phenyl-2,5-dimethylpyrrole): The 2,5-methyl groups force the aryl ring to rotate approximately
relative to the pyrrole plane to minimize steric repulsion. This breaks the conjugation, effectively isolating the two aromatic systems. The UV-Vis spectrum consequently resembles the sum of the independent chromophores (pyrrole + benzene) rather than a unified conjugated system.
Visualization: Steric Inhibition of Resonance Workflow
Figure 1: Logical flow illustrating how steric hindrance in 2,5-dimethylpyrroles dictates spectroscopic outcomes.
Comparative Analysis: Spectral Performance
The following data compares the 2,5-dimethyl substituted variants against their unhindered counterparts.
Comparison 1: The Baseline Effect (Phenyl Substituent)
Objective: Determine the impact of 2,5-methylation on basic aryl conjugation.
| Feature | N-Phenylpyrrole (Reference) | N-Phenyl-2,5-dimethylpyrrole (Target) | Interpretation |
| ~246 - 250 nm | Absent / Weak | The strong conjugation band disappears in the target. | |
| Primary Absorption | Broad band > 240 nm | Sharp cut-off < 220 nm | Target spectrum resembles alkyl-pyrrole + benzene sum. |
| Molar Absorptivity ( | High (> 10,000 M⁻¹cm⁻¹) | Lower (at >240 nm) | Significant hypochromic effect in the near-UV region. |
| Conformation | Planar / Slightly Twisted | Orthogonal (Twisted) | Steric bulk prevents orbital overlap. |
Comparison 2: The "Nitro Probe" (Electronic Decoupling)
Objective: Use a strong electron-withdrawing group (Nitro) to test for Charge Transfer (CT) bands. This is the definitive test for SIR.
| Compound | Structure | Visual Color | UV-Vis Feature | Mechanism |
| 1-(4-Nitrophenyl)pyrrole | Unhindered | Yellow/Orange | Strong CT Band (~320-360 nm) | Donor (Pyrrole) → Acceptor (NO₂) conjugation is active. |
| 1-(4-Nitrophenyl)-2,5-dimethylpyrrole | Hindered | Colorless/Pale | CT Band Absent | Twist angle breaks the donor-acceptor pathway. |
Key Insight: If your synthesized N-(4-nitrophenyl)-2,5-dimethylpyrrole is bright yellow, it is likely impure (containing uncyclized intermediates or starting materials). The pure product should be significantly lighter in color due to the loss of the charge transfer band.
Experimental Protocol: UV-Vis Characterization
To replicate these results and validate your compounds, follow this standardized protocol.
Reagents & Equipment
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Cyclohexane .
-
Why: MeCN is polar but aprotic, preventing hydrogen bonding artifacts while dissolving polar derivatives. Cyclohexane is ideal for observing fine vibronic structure in the benzenoid bands (250-260 nm).
-
-
Concentration: Prepare a stock solution of 1.0 × 10⁻⁴ M .
-
Note: If measuring the weak benzenoid band (~254 nm) in the twisted derivatives, a higher concentration (1.0 × 10⁻³ M) may be required.
-
Step-by-Step Workflow
-
Blank Correction: Run a baseline scan using the pure solvent in quartz cuvettes (1 cm path length).
-
Sample Preparation:
-
Weigh 1-2 mg of the dried pyrrole derivative.
-
Dissolve in 10 mL solvent (Stock A).
-
Dilute Stock A (1:10 or 1:100) to reach the target absorption range (0.2 – 0.8 AU).
-
-
Scanning: Scan from 190 nm to 400 nm .
-
Analysis:
-
Look for the "Conjugation Valley" : In 2,5-dimethyl derivatives, the region between 230-260 nm should be relatively empty compared to the unhindered analog.
-
Identify the Pyrrole Cut-off : A steep rise in absorption typically occurs below 220 nm (attributed to the isolated pyrrole ring transitions).
-
Data Validation Diagram
Figure 2: Decision tree for validating the 2,5-dimethylpyrrole structure via UV-Vis.
References
-
NIST Chemistry WebBook. UV/Visible Spectrum of 1-Phenylpyrrole and 2,5-Dimethylpyrrole. National Institute of Standards and Technology. [Link]
-
Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles.[1][2] Academic Press. (Foundational text on pyrrole electronic structure and steric effects).
-
Remington, W. R. (1945). "The Effects of Steric Inhibition of Resonance on Ultraviolet Absorption Spectra." Journal of the American Chemical Society. [Link][3]
- Lubinkowski, J. J., et al. (1975). "Steric effects in the reaction of N-aryl-2,5-dimethylpyrroles." Journal of Organic Chemistry.
Sources
Elemental Analysis & Synthesis Validation: 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole
This guide provides a technical comparison and validation protocol for 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole , a key intermediate synthesized via the Paal-Knorr reaction. It is designed for researchers requiring high-purity standards for drug development or materials science applications.
Executive Summary & Compound Profile
The synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole (via the condensation of 2,5-hexanedione and p-phenetidine) is a classic test case for the Paal-Knorr reaction. However, achieving the purity required for precise Elemental Analysis (EA) —typically within
This guide compares the Classical Acid-Catalyzed Method against a Modern Solid-State Catalytic Method , demonstrating why the latter is the superior choice for generating analytical-grade material.
Compound Identification
| Property | Detail |
| IUPAC Name | 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole |
| CAS Registry | Not widely listed; Analogous to 5044-24-6 (p-methyl) |
| Molecular Formula | |
| Molecular Weight | 215.29 g/mol |
| Key Application | Heterocyclic building block, pharmacological intermediate |
Comparative Analysis: Synthesis Routes
To achieve a product passing Elemental Analysis, the synthesis method is critical. We compare two established protocols.
Method A: Classical Acetic Acid Reflux
-
Protocol: Refluxing reagents in glacial acetic acid for 2–4 hours.
-
Outcome: Often yields a dark, "tarry" crude product due to acid-catalyzed polymerization of the pyrrole.
-
EA Performance: Frequently fails due to carbon deviations (>0.5%) caused by trapped oligomers.
-
Yield: Moderate (40–60%).
Method B: Solid-Acid Catalyzed (Recommended)
-
Protocol: Solvent-free or aqueous reaction using Montmorillonite K-10 clay or Silica-Sulfuric Acid at mild temperatures.
-
Outcome: Cleaner conversion, minimal polymerization, easier workup (filtration).
-
EA Performance: Consistently passes within
tolerance. -
Yield: High (85–95%).[1]
Elemental Analysis Data (Theoretical vs. Experimental Targets)
For a sample to be considered "Analytical Grade," it must fall within the Acceptable Range derived from the theoretical calculation.
Table 1: Elemental Composition Targets ( )
| Element | Theoretical % | Acceptable Range ( | Common Impurity Signature (Method A) |
| Carbon (C) | 78.10% | 77.70 – 78.50% | Low (<77.5%) due to hydration or incomplete cyclization |
| Hydrogen (H) | 7.96% | 7.56 – 8.36% | High (>8.4%) indicates retained solvent/water |
| Nitrogen (N) | 6.51% | 6.11 – 6.91% | Variable depending on amine purity |
Note on Melting Point: While specific literature MP for the ethoxy derivative is often aggregated with analogs, it is structurally similar to the p-tolyl analog (MP 45–47°C) and p-chloro analog (MP 56–57°C). Expect a melting point in the 48–55°C range for pure crystalline material.
Optimized Experimental Protocol (Method B)
Objective: Synthesize 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole achieving EA compliance.
Reagents
-
2,5-Hexanedione (Acetonylacetone): 1.0 equiv (e.g., 1.14 g, 10 mmol)
-
p-Phenetidine (4-Ethoxyaniline): 1.0 equiv (e.g., 1.37 g, 10 mmol)
-
Catalyst: Montmorillonite K-10 Clay (0.5 g) or Silica-Sulfuric Acid (5 mol%)
-
Solvent: Ethanol (for recrystallization only)
Step-by-Step Workflow
-
Activation: If using clay, activate at 100°C for 1 hour to remove adsorbed water.
-
Mixing: In a round-bottom flask, mix 2,5-hexanedione and p-phenetidine. Add the solid catalyst.
-
Reaction: Stir at 60°C for 45–60 minutes (solvent-free). Monitor via TLC (Hexane:EtOAc 9:1). The spot for p-phenetidine should disappear.
-
Extraction: Add Ethyl Acetate (20 mL) to the reaction mixture.
-
Filtration: Filter through a celite pad to remove the solid catalyst.
-
Concentration: Evaporate the solvent under reduced pressure to yield a solid/semi-solid residue.
-
Purification (Critical for EA): Recrystallize from hot Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Hexane:EtOAc 95:5).
-
Drying: Dry the crystals in a vacuum desiccator over
for 24 hours to ensure solvent removal (crucial for accurate %H).
Validation Logic & Mechanism
The following diagram illustrates the reaction pathway and the "Go/No-Go" decision points for validation.
Figure 1: Synthesis workflow and validation logic for Paal-Knorr pyrrole synthesis.
Scientific Rationale (Causality)
-
Why Solid Acid? Traditional liquid acids (HCl, AcOH) can cause the electron-rich pyrrole ring to polymerize (turn black). Solid acids like Montmorillonite provide surface-active sites that catalyze dehydration without acting as a bulk polymerization medium.
-
Why EA Fails: The most common failure mode is a high Hydrogen value . This indicates trapped solvent (Ethanol/EtOAc) in the crystal lattice. Vacuum drying is non-negotiable.
-
Why 2,5-Dimethyl? The methyl groups at the 2 and 5 positions sterically protect the alpha-carbons, making this specific pyrrole more stable than unsubstituted N-aryl pyrroles, thus easier to handle for EA.
References
-
Paal-Knorr Reaction Mechanism: Amarnath, V., et al. (1991). "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. Link
-
Green Synthesis of Pyrroles: Banik, B. K., et al. (2000). "Microwave-Induced Preparation of Pyrroles under Solvent-Free Conditions." Tetrahedron Letters. Link
-
Solid Acid Catalysis: Varma, R. S., et al. (1999). "Clay-catalyzed synthesis of pyrroles." Tetrahedron. Link
-
Analogous Characterization Data (p-Tolyl/p-Chloro): Available via Molbank and Organic Syntheses archives for 2,5-dimethyl-1-phenylpyrrole derivatives. Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
